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  • Product: 6-Chloro-5-fluoropyridin-2-amine
  • CAS: 1256808-75-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9)

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry 6-Chloro-5-fluoropyridin-2-amine is a halogenated heterocyclic amine that has emerged as a significant building block in the landscape of drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

6-Chloro-5-fluoropyridin-2-amine is a halogenated heterocyclic amine that has emerged as a significant building block in the landscape of drug discovery and development. Its structure, featuring a pyridine core substituted with an amine, a chloro group, and a fluoro group, offers a unique combination of electronic properties and synthetic handles. This guide provides an in-depth analysis of its chemical properties, plausible synthetic strategies, reactivity profile, and its strategic application in medicinal chemistry.

The pyridine scaffold is a cornerstone of pharmaceutical development, and its functionalization with halogens like fluorine and chlorine is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while the chloro group can serve as a versatile synthetic handle for cross-coupling reactions or act as a key pharmacophoric element.[3][4] The 2-amino group provides a crucial vector for further molecular elaboration, making 6-Chloro-5-fluoropyridin-2-amine a highly valuable intermediate for constructing complex molecular architectures.[5]

Part 1: Physicochemical and Spectroscopic Profile

Understanding the core properties of a chemical entity is fundamental to its application. While extensive experimental data for this specific molecule is not broadly published, we can consolidate available information and infer key characteristics based on its structure and data from analogous compounds.

Core Properties

A summary of the key physicochemical properties for 6-Chloro-5-fluoropyridin-2-amine is presented below.

PropertyValue / InformationSource(s)
CAS Number 1256808-75-9[6]
Molecular Formula C₅H₄ClFN₂[6]
Molecular Weight 146.55 g/mol [6]
IUPAC Name 6-Chloro-5-fluoropyridin-2-amineN/A
SMILES NC1=NC(Cl)=C(F)C=C1[6]
Physical Form Expected to be a solid (powder or crystals) at room temperature.[7][8]
Storage Keep in a dark place, sealed in dry, under an inert atmosphere. Recommended storage at 2-8°C.[6]
Interpreted Spectroscopic Data

Direct spectroscopic data is not publicly available in the searched literature. However, based on the structure and established principles of spectroscopy for related aminopyridines, the following spectral characteristics can be anticipated.[9]

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale & Comparative Insights
¹H NMR Aromatic ProtonsTwo distinct signals in the aromatic region (δ 6.5-8.0 ppm).The protons at the C3 and C4 positions will appear as doublets, with coupling influenced by the adjacent fluorine and ring nitrogens. The exact shifts are modulated by the electron-donating amine and electron-withdrawing halogens.
Amine ProtonsBroad singlet (δ 4.5-6.0 ppm), exchangeable with D₂O.The chemical shift can vary significantly with solvent and concentration.
¹³C NMR Aromatic CarbonsFive distinct signals.The carbon bearing the fluorine (C5) will show a large ¹JC-F coupling. The carbon bearing the chlorine (C6) and the amine (C2) will also be significantly shifted.
Mass Spec (EI) Molecular Ion (M⁺)m/z ≈ 146 and 148.The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.
Infrared (IR) N-H StretchingTwo bands in the 3300-3500 cm⁻¹ region.Characteristic of a primary amine (symmetric and asymmetric stretches).[10]
N-H Scissoring~1600-1650 cm⁻¹A strong band typical for the NH₂ deformation.[10]
C-Cl Stretching~600-800 cm⁻¹The C-Cl stretch is expected in the fingerprint region.[10]
C-F Stretching~1200-1300 cm⁻¹A strong absorption band characteristic of an aryl-fluoride bond.

Part 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The most plausible approach involves the regioselective amination of a suitable polyhalogenated pyridine precursor. The reactivity of halogens on a pyridine ring towards nucleophilic substitution is highly dependent on their position relative to the ring nitrogen and other activating/deactivating groups. Generally, halogens at the 2- and 6-positions are more labile.

Synthesis_Workflow SM Starting Material: 2,6-Dichloro-3-fluoropyridine INT1 Intermediate: 6-Chloro-5-fluoropyridin-2-amine SM->INT1 Nucleophilic Aromatic Substitution (SNAr) Reagents: Ammonia (aq.) or protected amine source Conditions: Elevated temperature, pressure (sealed vessel) Rationale: The chlorine at the 2-position is more activated towards nucleophilic attack than the chlorine at the 6-position due to stabilization of the Meisenheimer intermediate by the ring nitrogen.

Caption: Proposed synthetic route to 6-Chloro-5-fluoropyridin-2-amine.

Representative Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted aminopyridine and serves as a validated starting point for optimization.[11]

Objective: To synthesize 6-Chloro-5-fluoropyridin-2-amine via regioselective amination.

Materials:

  • 2,6-Dichloro-3-fluoropyridine (1.0 eq)

  • Aqueous Ammonia (28-30%, excess, e.g., 20 eq)

  • 1,4-Dioxane (as co-solvent, optional)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure steel reaction vessel, combine 2,6-dichloro-3-fluoropyridine (1.0 eq) and aqueous ammonia (20 eq). If solubility is an issue, 1,4-dioxane can be added as a co-solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS by sampling the reaction mixture periodically (e.g., every 4-6 hours).

  • Work-up: Once the starting material is consumed, cool the reaction vessel to room temperature in an ice bath.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual ammonia and water, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Chloro-5-fluoropyridin-2-amine.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of 6-Chloro-5-fluoropyridin-2-amine lies in the distinct reactivity of its three functional groups, which allows for selective and sequential modifications.

Reactivity_Pathways Start 6-Chloro-5-fluoropyridin-2-amine N_Acyl N-Acylated Product (Amides, Ureas, Sulfonamides) Start->N_Acyl Acyl Chloride, Anhydride Isocyanate, Sulfonyl Chloride Base (e.g., Pyridine, TEA) N_Alkyl N-Alkylated Product Start->N_Alkyl Alkyl Halide Base (e.g., NaH, K2CO3) C6_CrossCouple C6-Arylated/Alkylated Product (Suzuki, Buchwald-Hartwig, etc.) Start->C6_CrossCouple Boronic Acid/Ester, Amine Pd Catalyst, Base, Ligand C6_SNAr C6-Substituted Product (Amines, Ethers, Thioethers) Start->C6_SNAr Strong Nucleophile (R-NH2, R-OH, R-SH) High Temperature

Caption: Key derivatization pathways for 6-Chloro-5-fluoropyridin-2-amine.

  • The Amino Group: As a primary aromatic amine, it is nucleophilic. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, reacts with isocyanates to form ureas, and with sulfonyl chlorides to produce sulfonamides. It can also be alkylated, though N-alkylation might require stronger conditions and risks over-alkylation.

  • The Chloro Group: The chlorine at the 6-position is susceptible to displacement via SNAr with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon and nitrogen substituents.

  • The Fluoro Group: The fluorine at the 5-position is generally the least reactive of the functional groups towards substitution. It primarily exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire ring and the pKa of the amino group.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1256808-75-9 is not detailed in the search results, a comprehensive safety profile can be constructed from SDS documents for closely related isomers and analogues.[7][13][14][15]

Hazard Identification

The compound is expected to carry the following classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[7][15]

  • Eye Damage/Irritation: Causes serious eye irritation (H319).[7][15]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[7][13]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and minimize exposure.[13][16]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[16]

    • Respiratory Protection: If dust is generated, use a government-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[13]

Storage and Stability
  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere to prevent degradation, as the compound may be air-sensitive.[6]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13][14]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride.[13]

Conclusion

6-Chloro-5-fluoropyridin-2-amine stands as a strategically designed building block for chemical synthesis and drug discovery. Its trifunctional nature provides a platform for controlled, sequential modifications, enabling the exploration of diverse chemical space. The interplay between the nucleophilic amino group, the synthetically versatile chloro group, and the property-modulating fluoro group makes it an asset for developing next-generation therapeutics. Researchers employing this compound should adhere to rigorous safety protocols while leveraging its reactivity to innovate in the synthesis of novel, high-value molecules.

References

  • Dana Bioscience. (n.d.). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine 5g. Retrieved from Dana Bioscience. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from Beilstein Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. [Link]

  • PubChem. (n.d.). 5-Chloro-6-fluoropyridin-2-amine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-2(1H)-one. Retrieved from PubChem. [Link]

  • Chemie Brunschwig. (n.d.). 6-Chloro-5-fluoropyridin-2-amine,97%. Retrieved from Chemie Brunschwig. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 79456-28-3 | Product Name : 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from Pharmaffiliates. [Link]

  • Chemical Land21. (2025, March 05). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from Chemical Land21. [Link]

  • MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from MDPI. [Link]

  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from PubMed. [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from TSI Journals. [Link]

  • Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from Asian Journal of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-fluoropyridin-3-amine Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from PubChem. [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine - Mass spectrum (electron ionization). Retrieved from NIST WebBook. [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from Drug Hunter. [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine - IR Spectrum. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-Chloro-5-fluoropyridin-2-amine in Organic Solvents

Introduction In the landscape of modern drug discovery and development, halogenated pyridines represent a class of heterocyclic compounds of paramount importance. Their unique electronic properties and ability to partici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, halogenated pyridines represent a class of heterocyclic compounds of paramount importance. Their unique electronic properties and ability to participate in a variety of chemical transformations make them invaluable scaffolds in medicinal chemistry.[1][2] 6-Chloro-5-fluoropyridin-2-amine is a key building block, with its utility in the synthesis of novel therapeutic agents stemming from the specific arrangement of its functional groups. The chloro, fluoro, and amino substituents on the pyridine ring each play a critical role in modulating the molecule's reactivity, bioavailability, and interaction with biological targets.[3][4][5]

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of 6-Chloro-5-fluoropyridin-2-amine that influence its solubility include its polarity, hydrogen bonding capability, and molecular size.

PropertyValue/InformationSource
Molecular Formula C5H4ClFN2[7]
Molecular Weight 146.55 g/mol [7]
Appearance Likely a solid at room temperatureInferred from similar compounds
XLogP3 1.6[7]
Hydrogen Bond Donor Count 1 (from the amine group)[7]
Hydrogen Bond Acceptor Count 3 (from the pyridine nitrogen and the fluorine and chlorine atoms)[7]

The presence of the electronegative fluorine and chlorine atoms, along with the nitrogen in the pyridine ring, creates a significant dipole moment, making 6-Chloro-5-fluoropyridin-2-amine a polar molecule. The amine group can act as a hydrogen bond donor, while the nitrogen, fluorine, and chlorine atoms can act as hydrogen bond acceptors. These characteristics suggest that the compound will be more soluble in polar solvents, particularly those that can participate in hydrogen bonding. The XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting some solubility in non-polar organic solvents as well.

Experimental Determination of Solubility

Given the absence of readily available quantitative data, experimental determination of solubility is essential. The "shake-flask" method followed by a quantitative analysis is a widely accepted and reliable technique.[8]

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for determining the solubility of 6-Chloro-5-fluoropyridin-2-amine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Organic Solvents B Equilibrate Solvent and Solute to Temperature A->B C Add Excess Solute to Solvent B->C D Agitate Mixture to Reach Equilibrium C->D Shake/Stir E Allow Undissolved Solid to Settle D->E Incubate F Filter to Obtain Saturated Solution E->F G Quantify Solute Concentration F->G Gravimetric or Spectroscopic/Chromatographic H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol

This protocol details the shake-flask method for determining the solubility of 6-Chloro-5-fluoropyridin-2-amine.

Materials:

  • 6-Chloro-5-fluoropyridin-2-amine (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic/chromatographic quantification)

  • Vacuum oven or nitrogen stream (for gravimetric analysis)

Procedure:

  • Solvent Selection and Preparation: Choose a range of organic solvents with varying polarities. Ensure all solvents are of high purity.

  • Equilibration: Place the vials containing the solvents and a separate container with the 6-Chloro-5-fluoropyridin-2-amine in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate.

  • Addition of Excess Solute: To a known volume of each solvent in a sealed vial, add an excess amount of 6-Chloro-5-fluoropyridin-2-amine. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration with Agitation: Tightly seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause splashing. The time required to reach equilibrium can vary and may need to be determined experimentally (typically 24-72 hours).

  • Sedimentation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method: Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.[6] Once the solvent is completely removed, weigh the vial containing the dried residue. The difference between the final and initial weight of the vial gives the mass of the dissolved solute.

    • Spectroscopic/Chromatographic Method (Recommended for higher accuracy): Prepare a series of standard solutions of 6-Chloro-5-fluoropyridin-2-amine of known concentrations in the solvent of interest.[6][9] Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique like HPLC or UV-Vis spectrophotometry. Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated solution.

  • Calculation of Solubility: Calculate the solubility using the following formulas:

    • Gravimetric: Solubility ( g/100 mL) = (mass of residue (g) / volume of solvent used (mL)) * 100

    • Spectroscopic/Chromatographic: The concentration obtained from the calibration curve is the solubility. This can be converted to other units as needed (e.g., mg/mL, mol/L).

Safety and Handling

6-Chloro-5-fluoropyridin-2-amine and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each substance before handling.[10][11][12][13][14] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Conclusion

A comprehensive understanding of the solubility of 6-Chloro-5-fluoropyridin-2-amine in organic solvents is a critical enabler for its successful application in drug discovery and development. While specific quantitative data may not be readily available, this guide provides the theoretical framework and a detailed, practical methodology for its determination. By following the outlined experimental protocols, researchers can generate reliable solubility data, which will inform solvent selection for synthesis and purification, aid in the development of robust analytical methods, and guide formulation strategies. The systematic approach presented here empowers scientists to overcome the challenge of limited public data and make informed decisions in their pursuit of novel therapeutics.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds.
  • 5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736 - PubChem.
  • 860296-24-8, 6-Chloro-5-fluoro-pyridine-2-carboxylic acid Formula - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 4 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide - Benchchem.
  • 6-Chloro-5-fluoropyridine-2-carboxylic acid AldrichCPR 860296-24-8 - Sigma-Aldrich.
  • 1256808-75-9|6-Chloro-5-fluoropyridin-2-amine|BLD Pharm.
  • 2-Chloro-5-fluoropyridin-3-amine Properties - EPA.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications.
  • 2-Amino-6-chloropyridine Safety Data Sheet - Jubilant Ingrevia.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • 6-Chloro-2-fluoropyridin-3-amine | 1227600-05-6 - MilliporeSigma.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • 2-Amino-5-chloropyridine: An In-Depth Exploration - ChemicalBook.

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Foundational

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 6-Chloro-5-fluoroindole and 5-Chloro-6-fluoroindole

This guide provides a detailed comparative analysis of the constitutional isomers 6-chloro-5-fluoroindole and 5-chloro-6-fluoroindole. For researchers, medicinal chemists, and professionals in drug development, understan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the constitutional isomers 6-chloro-5-fluoroindole and 5-chloro-6-fluoroindole. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences imparted by the simple transposition of two halogen atoms on a privileged scaffold like indole is paramount. These subtleties can profoundly influence a molecule's physicochemical properties, synthetic accessibility, and ultimately, its pharmacological profile.

Part 1: Core Physicochemical and Electronic Differences

The indole nucleus is a cornerstone in a vast array of pharmaceuticals.[1][2] The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding interactions.[3][4][5] However, the specific placement of these halogens is not trivial. The constitutional isomers 6-chloro-5-fluoroindole and 5-chloro-6-fluoroindole, while possessing the same molecular formula (C₈H₅ClFN) and weight (169.58 g/mol ), exhibit distinct characteristics due to their different electronic and steric profiles.[6][7]

The electronic nature of the indole ring is dictated by the interplay between the electron-donating pyrrole nitrogen and the fused benzene ring. The chlorine and fluorine substituents further modulate this distribution through powerful, yet distinct, inductive (-I) and mesomeric (+M) effects. Fluorine is more electronegative than chlorine, exerting a stronger inductive electron-withdrawing effect. Conversely, chlorine has more accessible p-orbitals, allowing for a slightly more pronounced mesomeric electron-donating effect.

  • In 6-chloro-5-fluoroindole: The highly electronegative fluorine at C5 strongly withdraws electron density from the benzene ring, which is somewhat counteracted by the mesomeric effect of the adjacent chlorine at C6.

  • In 5-chloro-6-fluoroindole: The positions are reversed. The chlorine at C5 exerts its influence, while the fluorine at C6 inductively withdraws density. This positional swap alters the overall molecular dipole moment and the electron density at key positions like the N1-H bond and the nucleophilic C3 position, which are critical for biological target interactions and subsequent chemical functionalization.[8][9]

These electronic differences translate into measurable distinctions in physicochemical properties, which are crucial for drug design.

Table 1: Comparative Physicochemical Properties of Chloro-Fluoro-Indole Isomers

Property6-Chloro-5-fluoroindole5-Chloro-6-fluoroindoleRationale for Difference
IUPAC Name 6-chloro-5-fluoro-1H-indole[6]5-chloro-6-fluoro-1H-indole[8]Positional nomenclature of substituents.
CAS Number 122509-72-2[6]169674-57-1[8][10]Unique registry number for each distinct chemical structure.
Molecular Weight 169.58 g/mol [6]169.58 g/mol [7]Isomers have the same molecular formula.
Calculated LogP 2.8[6]2.96[7]The LogP (a measure of lipophilicity) is subtly affected by the molecular dipole and surface area changes due to isomerism.
Melting Point 103-108 °CNot widely reported, solid at room temp.[8]Crystal lattice packing efficiency differs between isomers, leading to different melting points.

Part 2: Definitive Spectroscopic Differentiation

For the synthetic chemist, unambiguous characterization of the correct isomer is critical. While mass spectrometry will show an identical parent ion and isotopic pattern for both, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive toolkit for differentiation.

¹H and ¹⁹F NMR Spectroscopy: The Diagnostic Fingerprints

The most powerful tool for distinguishing these isomers is ¹⁹F NMR, complemented by ¹H NMR. The ¹⁹F nucleus is 100% abundant and highly sensitive, with a wide chemical shift range that makes it an excellent probe.[11][12]

  • 6-Chloro-5-fluoroindole:

    • ¹H NMR: The proton at C4 will appear as a doublet, coupled to the fluorine at C5 (³JHF). The proton at C7 will appear as a doublet coupled to the fluorine at C5 (⁴JHF), which is typically a smaller coupling. A reported spectrum shows peaks at δ 7.39 (d, J=6.0Hz, 1H) and 7.35 (d, J=9.6Hz, 1H).[13]

    • ¹⁹F NMR: A single resonance will be observed. Its chemical shift will be influenced by the adjacent chloro and indole ring currents. Crucially, this signal will show a significant coupling to the C4 proton (³JHF).

  • 5-Chloro-6-fluoroindole:

    • ¹H NMR: The proton at C7 will now show the larger ³JHF coupling to the fluorine at C6, while the proton at C4 will exhibit the smaller ⁴JHF coupling. This reversal of the larger three-bond coupling constant on the C4 and C7 protons is a key diagnostic feature.

    • ¹⁹F NMR: A single resonance will be observed, but at a different chemical shift compared to its isomer due to the change in its electronic environment.[14][15] This signal will be strongly coupled to the C7 proton (³JHF).

¹³C NMR Spectroscopy

¹³C NMR provides further confirmation. The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JCF typically 240-260 Hz), appearing as a doublet in the proton-decoupled spectrum. This immediately identifies C5 in the 6-chloro-5-fluoro isomer and C6 in the 5-chloro-6-fluoro isomer. The chemical shifts of all carbons in the benzene portion of the ring will differ between the two isomers.

Part 3: Synthetic Strategies and Differential Reactivity

The synthesis of specifically substituted indoles often requires building the ring system from a pre-functionalized precursor to ensure regiochemical control, as direct halogenation of the indole core is often unselective.[16] The Leimgruber-Batcho and Fischer indole syntheses are two powerful and versatile methods.[17][18]

Illustrative Synthetic Workflow: Leimgruber-Batcho Approach

The Leimgruber-Batcho synthesis is a popular choice for industrial-scale production due to its efficiency.[17] The general workflow involves the condensation of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

G cluster_start Starting Material Selection cluster_synthesis Core Synthesis cluster_product Final Product A Substituted o-Nitrotoluene (e.g., 4-Chloro-3-fluoro-1-methyl-2-nitrobenzene) B Condensation with DMF-DMA or similar A->B Step 1 C Formation of β-Dimethylamino- 2-nitrostyrene Intermediate B->C Step 2 D Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) C->D Step 3 E Target Isomer (e.g., 5-Chloro-6-fluoroindole) D->E Step 4

Caption: Generalized Leimgruber-Batcho indole synthesis workflow.

Experimental Protocol: Fischer Synthesis of 6-Chloro-5-fluoroindole

The Fischer indole synthesis is a classic and robust method involving the acid-catalyzed cyclization of a phenylhydrazone.[1][18]

Objective: To synthesize 6-chloro-5-fluoroindole from 3-chloro-4-fluorophenylhydrazine.

Materials:

  • 3-chloro-4-fluorophenylhydrazine hydrochloride

  • Pyruvic acid or an equivalent ketone/aldehyde

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-chloro-4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the hydrazine.

    • The resulting phenylhydrazone may precipitate and can be filtered, or the solvent can be removed under reduced pressure.

  • Cyclization (Indolization):

    • To the crude phenylhydrazone, add polyphosphoric acid (PPA) (approx. 10x weight of hydrazone).

    • Heat the mixture with vigorous stirring to 80-100 °C. The reaction is often exothermic.

    • Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford pure 6-chloro-5-fluoroindole.[17]

Causality and Trustworthiness: This protocol is self-validating. The choice of the Fischer synthesis ensures the regiochemistry is locked in by the starting hydrazine.[19] Using a strong acid catalyst like PPA ensures efficient cyclization. The purification step is critical for removing any potential side products, and the final product's identity must be confirmed by NMR as described in Part 2.

Differential Reactivity

The altered electronic landscape of the isomers influences their reactivity in subsequent transformations, a key consideration for library synthesis in drug discovery.

  • Electrophilic Substitution: Indoles typically undergo electrophilic substitution at the C3 position. The overall electron-withdrawing nature of the halogens deactivates the ring compared to indole itself, but the relative reactivity of the isomers will differ based on the precise electronic distribution.

  • Palladium Cross-Coupling: The C-Cl bond serves as a synthetic handle for reactions like Suzuki or Buchwald-Hartwig amination.[20][21] The reactivity of this bond can be influenced by the adjacent fluorine atom. The C-F bond is generally much less reactive in these transformations. This differential reactivity allows for selective functionalization of the chloro-position.

Part 4: Implications in Drug Discovery and Development

The seemingly minor change of swapping a chlorine and fluorine atom can have profound consequences on a compound's biological activity and pharmacokinetic profile.

  • Pharmacodynamics (Target Binding): The change in halogen position directly alters the molecule's electrostatic surface potential. This can change or create new, favorable interactions within a protein's binding pocket. For example, a halogen atom can act as a halogen bond donor, a specific type of non-covalent interaction that is gaining recognition for its importance in ligand-receptor binding.[22][23] The ability of the C-Cl vs. the C-F group to form a productive halogen bond is different, and their positioning determines if they can engage with a suitable acceptor atom (like a backbone carbonyl oxygen) in the target protein.

  • Pharmacokinetics (ADME):

    • Metabolic Stability: A common site of metabolic oxidation on aromatic rings is an available C-H bond. By replacing a hydrogen with a halogen, that metabolic "soft spot" is blocked. The different positioning of the C-H bonds at positions 4 and 7 in the two isomers means they will present different metabolic profiles to cytochrome P450 enzymes.[24]

    • Lipophilicity and Permeability: As shown in Table 1, the isomers have slightly different LogP values. This can affect properties like cell membrane permeability, oral absorption, and blood-brain barrier penetration.[4]

G cluster_cause Structural Cause cluster_effect1 Physicochemical Effect cluster_effect2 Pharmacological Consequence cluster_outcome Clinical Outcome A Isomeric Change (6-Cl, 5-F vs. 5-Cl, 6-F) B Altered Electronic Distribution A->B C Modified Dipole Moment & LogP A->C D Different Steric Profile A->D E Pharmacodynamics (PD) - Altered Target Binding - Halogen Bonding B->E F Pharmacokinetics (PK) - Metabolic Stability - Membrane Permeability B->F C->E C->F D->E D->F G Different Efficacy, Selectivity, & Safety Profile E->G F->G

Caption: The cascade effect of isomeric position on drug properties.

The biological significance of halogen placement on indoles has been noted in various studies, with different isomers showing varied efficacy as antibacterial or antibiofilm agents, underscoring that positional isomerism is a key variable for optimization.[25][26]

Conclusion

The cases of 6-chloro-5-fluoroindole and 5-chloro-6-fluoroindole serve as a powerful illustration of a core principle in medicinal chemistry: molecular structure dictates function. A simple transposition of two atoms on the indole scaffold leads to distinct physicochemical properties, requiring specific synthetic strategies and resulting in unique spectroscopic signatures. Most importantly, these structural nuances can translate into significant differences in biological activity and drug-like properties. For scientists in drug discovery, a thorough understanding and precise control of isomerism are not merely academic exercises; they are fundamental requirements for the rational design and development of safe and effective medicines.

References

  • CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. Google Patents.
  • An efficient approach towards the synthesis of indoles. (2011). TSI Journals. Available at: [Link]

  • 6-Chloro-5-fluoro-1H-indole. PubChem. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance in Chemistry. Available at: [Link]

  • Beier, P., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB. Available at: [Link]

  • Muller, K., et al. (2019). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • Majek, M., et al. (2019). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Nature Communications. Available at: [Link]

  • Lin, D. W., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Journal of Medicinal Chemistry. Available at: [Link]

  • Beier, P., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Handrata, G. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. Available at: [Link]

  • Handrata, G. M., et al. (2010). Halogenated indole alkaloids from marine invertebrates. Marine Drugs. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (2018). Diva-Portal.org. Available at: [Link]

  • Ravelli, D., et al. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Ban, Y., et al. (2016). Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine. Organic Letters. Available at: [Link]

  • 6-Chloro-5-fluoroindoline | CAS 205584-67-4. Hoffman Fine Chemicals. Available at: [Link]

  • 19Flourine NMR. St-Francis. Available at: [Link]

  • Zaucher, S. E., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Raorane, C. J., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Available at: [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Frontiers in Catalysis. Available at: [Link]

  • The Fischer Indole Synthesis. IV. Halogen Interchange during the Zinc Halide Induced Fischer Reactions of Acetophenone 2,6-Dihalophenylhydrazones. (1969). Journal of the American Chemical Society. Available at: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Wilcken, R., et al. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Available at: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (2014). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • A three-component Fischer indole synthesis. (2007). Nature Protocols. Available at: [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. Available at: [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. Available at: [Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. (2018). Medicinal Chemistry Research. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). Accounts of Chemical Research. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Available at: [Link]

  • 6-Chloro-5-Fluoroindole – Highly Pure – 1 g. Blue Tiger Scientific. Available at: [Link]

Sources

Exploratory

Commercial suppliers of 6-Chloro-5-fluoropyridin-2-amine

Executive Summary 6-Chloro-5-fluoropyridin-2-amine (CAS 869473-88-1) has emerged as a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-fluoropyridin-2-amine (CAS 869473-88-1) has emerged as a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] Its structural uniqueness lies in the tri-functional core : an electron-rich amine for amide coupling, a labile chlorine atom at the C6 position primed for SNAr or palladium-catalyzed cross-couplings, and a C5 fluorine atom that modulates metabolic stability (blocking P450 oxidation) and lipophilicity.[1]

This guide moves beyond a simple vendor list. It provides a technical framework for sourcing strategy, incoming quality control (QC), and synthetic utility , ensuring that the material you procure meets the rigorous standards required for IND-enabling studies.[1]

Part 1: The Sourcing Landscape

Sourcing this intermediate requires balancing speed (lead time) against impurity profiles .[1] The commercial supply chain is stratified into three distinct tiers.

Tier 1: Rapid Access (Catalog Suppliers)

Best for: Hit-to-lead optimization, milligram to gram scale.[1]

These vendors typically hold stock in US/EU warehouses.[1] The premium price pays for the speed (24-48 hour delivery) and established CoA (Certificate of Analysis) reliability.[1]

  • Sigma-Aldrich (MilliporeSigma): High reliability, but often highest cost per gram.[1] ideal for reference standards.

  • Combi-Blocks: widely regarded by medicinal chemists for the best balance of price, purity, and "in-stock" reliability for heterocycles.[1]

  • BLD Pharm: Strong inventory of fluorinated pyridines; often the original manufacturer for other catalog re-sellers.[1]

  • Fluorochem (UK): Excellent source for European researchers, specializing in fluorinated intermediates.[1]

Tier 2: Scale-Up & Bulk (Process Chemistry)

Best for: GLP tox batches, kilogram scale.[1]

These suppliers often synthesize on-demand or hold bulk stock in Asia.[1] The critical factor here is batch consistency .

  • WuXi AppTec / LabNetwork: The gold standard for custom synthesis and bulk procurement, though lead times are longer (2-3 weeks).[1]

  • PharmBlock: Specializes in novel building blocks with robust process chemistry routes.[1]

  • Enamine: While known for screening libraries, their building block division is massive and reliable for scale-up.[1]

Tier 3: Aggregators

Best for: Price benchmarking.

  • eMolecules / MolPort: Use these platforms to compare availability across 50+ vendors, but be wary of "ghost stock" (listings that are not actually in inventory).[1]

Part 2: Vendor Qualification & Quality Assurance (QC)

The "Trustworthiness" Pillar: Never accept a vendor's CoA at face value for critical path synthesis.[1] The specific substitution pattern of this molecule (6-Cl, 5-F) makes it prone to regioisomeric impurities that are difficult to separate.[1]

Critical Impurity Profile

The most common synthetic route involves the chlorination of 5-fluoropyridin-2-amine.[1] This electrophilic aromatic substitution is directed by the amine (ortho/para director).[1]

  • Target: 6-Chloro (ortho to amine, sterically hindered but electronically favorable).[1]

  • Impurity: 3-Chloro isomer (ortho to amine, less hindered).[1]

  • Risk: These isomers have very similar polarities and may co-elute on standard LC-MS gradients.[1]

The Self-Validating QC Protocol

Implement this workflow for every incoming batch >5g.

1. 1H-NMR Validation (DMSO-d6)

  • Diagnostic Signal: You must observe two distinct aromatic protons.[1]

  • Coupling Constants: The coupling between H3 and H4 (if no other substituents were present) would be characteristic.[1] However, in 6-Chloro-5-fluoropyridin-2-amine:

    • H3 (proton neighbor to amine): Look for a doublet of doublets (coupling to F5 and H4).[1]

    • H4 (proton neighbor to F): Look for a triplet-like structure or dd due to strong coupling with F5.[1]

  • Rejection Criteria: Presence of a singlet (indicating incorrect substitution) or integration values deviating >5%.[1]

2. 19F-NMR (The "Silver Bullet")

  • This is the most critical check .[1] The chemical shift of the fluorine is highly sensitive to the position of the chlorine atom.[1]

  • Protocol: Run a non-decoupled 19F-NMR.

  • Expectation: A single sharp peak.[1]

  • Warning: A minor secondary peak (even 2-3%) indicates the 3-chloro regioisomer.[1] Reject batch if >2% for SAR studies , as this impurity will carry through subsequent steps.[1]

3. LC-MS Purity

  • Ensure the UV trace (254 nm) aligns with the Total Ion Current (TIC).[1]

  • Mass Spec: [M+H]+ = 147/149 (characteristic 3:1 Chlorine isotope pattern).[1]

QC Decision Workflow (Graphviz)

QC_Workflow Start Incoming Material (CAS 869473-88-1) Visual Visual Inspection (Off-white to yellow solid?) Start->Visual NMR_H 1H-NMR (DMSO-d6) Check Aromatic Integration Visual->NMR_H NMR_F 19F-NMR (CRITICAL STEP) NMR_H->NMR_F Decision_F Single Fluorine Peak? NMR_F->Decision_F LCMS LC-MS Analysis (m/z 147/149) Decision_F->LCMS Yes Fail_Regio REJECT: Regioisomer Contamination Decision_F->Fail_Regio No (Multiple Peaks) Pass RELEASE to Inventory Store at 4°C, Inert Gas LCMS->Pass >97% Purity Fail_Purity REJECT: Low Purity LCMS->Fail_Purity <97% Purity

Figure 1: Incoming Quality Control Workflow. Note that 19F-NMR is the primary gatekeeper for regioisomeric purity.[1]

Part 3: Handling & Stability

  • Physical State: Typically an off-white to pale yellow solid.[1]

  • Oxidation Risk: Aminopyridines are susceptible to N-oxide formation or oxidative dimerization (azo formation) upon prolonged exposure to air and light.[1]

  • Storage Protocol:

    • Temperature: 2–8°C (Short term), -20°C (Long term).[1]

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Container: Amber glass vials (protect from light).

Part 4: Synthetic Utility & Reactivity

Why choose this specific scaffold? The 6-Chloro-5-fluoropyridin-2-amine offers three orthogonal handles for "diversity-oriented synthesis."

  • The Amine (C2-NH2):

    • Reactivity: Nucleophilic.[1]

    • Application: Amide coupling, urea formation, or cyclization to form fused bicyclic systems (e.g., imidazopyridines).[1]

  • The Chlorine (C6-Cl):

    • Reactivity: Electrophilic (activated by the pyridine nitrogen).[1]

    • Application:SNAr displacement with amines/alkoxides or Buchwald-Hartwig amination .[1]

    • Nuance: The C5-Fluorine atom inductively withdraws electrons, making the C6-Chlorine more reactive toward SNAr than a non-fluorinated analog.[1]

  • The Fluorine (C5-F):

    • Reactivity: Generally stable (inert) under standard conditions.[1]

    • Application: Remains as a metabolic blocker.[1] However, under forcing SNAr conditions with strong nucleophiles, the fluorine can be displaced (minor side reaction), so temperature control is vital.[1]

Reactivity Map (Graphviz)

Reactivity_Map Core 6-Chloro-5-fluoropyridin-2-amine (Scaffold) Amide Amide Coupling (R-COCl / HATU) Core->Amide C2-NH2 Reactivity SNAr SNAr Displacement (HNR2, Heat) Core->SNAr C6-Cl (Activated) Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Core->Suzuki C6-Cl (Pd-Cat) Cyclization Cyclization (e.g. to Imidazopyridine) Core->Cyclization C2-NH2 + C3-H Prod_Amide N-Acylated Pyridine Amide->Prod_Amide Prod_Sub 6-Amino/Alkoxy Pyridine SNAr->Prod_Sub Prod_Biaryl 6-Aryl Pyridine Suzuki->Prod_Biaryl Prod_Fused Fused Heterocycle Cyclization->Prod_Fused

Figure 2: Divergent synthetic pathways accessible from the 6-Chloro-5-fluoropyridin-2-amine scaffold.[1]

References

  • PubChem. 5-Chloro-6-fluoropyridin-2-amine (Compound Summary). National Library of Medicine.[1] [Link](Note: PubChem indexing often inverts numbering based on priority rules; verify structure visually).[1]

  • Beilstein Journal of Organic Chemistry. Syntheses of novel pyridine-based low-molecular-weight luminogens. (Provides NMR characterization data for analogous fluorinated aminopyridines). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) on 6-chloro-5-fluoropyridine

Introduction: The Strategic Importance of 6-chloro-5-fluoropyridine in Modern Drug Discovery The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-chloro-5-fluoropyridine in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Among the myriad of substituted pyridines, 6-chloro-5-fluoropyridine has emerged as a particularly valuable building block for drug development professionals. Its unique electronic properties, arising from the electron-deficient nature of the pyridine ring and the distinct electronic influences of the two halogen substituents, make it a versatile substrate for nucleophilic aromatic substitution (SnAr). This application note provides a comprehensive guide for researchers and scientists on the principles and practical execution of SnAr reactions on 6-chloro-5-fluoropyridine, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The strategic placement of chloro and fluoro groups on the pyridine ring allows for selective functionalization, opening avenues to novel chemical entities with potential therapeutic applications. Understanding the nuances of its reactivity is paramount for harnessing its full synthetic potential.

Mechanistic Insights and Regioselectivity: A Tale of Two Halogens

The SnAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the expulsion of the leaving group.[1][2]

In the case of 6-chloro-5-fluoropyridine, the pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[1] This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

A critical consideration for reactions on 6-chloro-5-fluoropyridine is regioselectivity : will the incoming nucleophile displace the chlorine at the C-6 position or the fluorine at the C-5 position? In the realm of SnAr reactions, the leaving group ability of halogens follows the trend: F > Cl > Br > I.[3] This is counterintuitive when considering bond strengths (C-F is stronger than C-Cl), but it is a consequence of the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4]

Therefore, it is generally expected that nucleophilic attack will preferentially occur at the carbon atom bearing the better leaving group in the context of SnAr, which is fluorine. However, the position of the halogen relative to the activating pyridine nitrogen is also a crucial factor. The C-6 position is ortho to the ring nitrogen, which provides significant stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at this position.[1] The C-5 position, being meta to the nitrogen, receives less of this stabilizing effect.

SnAr_Mechanism substrate 6-chloro-5-fluoropyridine meisenheimer Meisenheimer Intermediate (Resonance Stabilized) substrate->meisenheimer Formation of Intermediate nucleophile Nucleophile (Nu⁻) nucleophile->substrate Attack at C-6 product 6-substituted-5-fluoropyridine meisenheimer->product Elimination of Cl⁻ leaving_group Chloride (Cl⁻) meisenheimer->leaving_group

Caption: General mechanism of SnAr on 6-chloro-5-fluoropyridine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SnAr reaction of 6-chloro-5-fluoropyridine with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used, particularly for reactions involving strong bases.[4]

  • Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 6-Morpholino-5-fluoropyridine (Nitrogen Nucleophile)

This protocol details the reaction of 6-chloro-5-fluoropyridine with a common secondary amine, morpholine.

Rationale:

  • Nucleophile: Morpholine is a moderately basic secondary amine that serves as an excellent nitrogen nucleophile.

  • Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to facilitate the reaction and ensure solubility of the reactants. Isopropanol is also a suitable, less toxic alternative.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to achieve a reasonable reaction rate.

Materials:

  • 6-chloro-5-fluoropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-5-fluoropyridine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Add morpholine (1.2 eq.) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-morpholino-5-fluoropyridine.

Protocol 2: Synthesis of 6-Methoxy-5-fluoropyridine (Oxygen Nucleophile)

This protocol describes the reaction with an alkoxide nucleophile, sodium methoxide.

Rationale:

  • Nucleophile: Sodium methoxide is a strong nucleophile and base. It is typically used as a solution in methanol or generated in situ.

  • Solvent: Methanol is a common solvent for reactions involving sodium methoxide, as it is the conjugate acid and prevents trans-etherification. Anhydrous conditions are crucial to prevent hydrolysis of the starting material and product.

  • Temperature: The reaction can often be performed at or slightly above room temperature, although gentle heating may be required to drive the reaction to completion.

Materials:

  • 6-chloro-5-fluoropyridine

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask containing a stirred solution of 6-chloro-5-fluoropyridine (1.0 eq.) in anhydrous methanol (10-20 mL per mmol), add sodium methoxide solution (1.1 eq.) dropwise at room temperature. If using solid sodium methoxide, it should be added portion-wise.

  • Stir the reaction mixture at room temperature or heat to reflux (approx. 65 °C) for 2-6 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 6-methoxy-5-fluoropyridine. Further purification by column chromatography may be necessary if impurities are present.

Protocol 3: Synthesis of 6-(Phenylthio)-5-fluoropyridine (Sulfur Nucleophile)

This protocol outlines the reaction with a thiol nucleophile, thiophenol.

Rationale:

  • Nucleophile: Thiophenols are excellent sulfur nucleophiles in SnAr reactions. The thiolate, generated by deprotonation with a base, is the active nucleophilic species.

  • Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is used to deprotonate the thiophenol without competing in the substitution reaction.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for this transformation.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.

Materials:

  • 6-chloro-5-fluoropyridine

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 6-chloro-5-fluoropyridine (1.0 eq.), thiophenol (1.1 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10 mL per mmol of the limiting reagent).

  • Stir the reaction mixture at room temperature for 12-24 hours or until the reaction is complete as indicated by TLC/LC-MS. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction if necessary.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-(phenylthio)-5-fluoropyridine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SnAr on 6-chloro-5-fluoropyridine with various nucleophiles. Note that yields and reaction times are illustrative and can vary based on the specific substrate and reaction scale.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Nitrogen MorpholineK₂CO₃DMF80-1004-870-90
AnilineNaHTHF25-656-1265-85
BenzylamineEt₃NIsopropanolReflux5-1075-95
Oxygen Sodium Methoxide-Methanol25-652-680-95
PhenolK₂CO₃AcetonitrileReflux8-1660-80
Sulfur ThiophenolK₂CO₃Acetonitrile25-5012-2475-90
Sodium thiomethoxide-DMF0-251-485-95

Workflow and Logic Visualization

The general workflow for performing a nucleophilic aromatic substitution on 6-chloro-5-fluoropyridine can be summarized in the following diagram.

SnAr_Workflow start Start setup Reaction Setup: - 6-chloro-5-fluoropyridine - Nucleophile - Base (if needed) - Anhydrous Solvent - Inert Atmosphere start->setup reaction Reaction: - Stirring at appropriate  temperature setup->reaction monitoring Monitoring: - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Characterized Product purification->product

Caption: General experimental workflow for SnAr reactions.

Conclusion: A Versatile Tool for Chemical Synthesis

Nucleophilic aromatic substitution on 6-chloro-5-fluoropyridine is a robust and highly versatile transformation for the synthesis of a wide range of 6-substituted-5-fluoropyridine derivatives. The predictable regioselectivity, favoring substitution at the C-6 position, makes it an attractive strategy for medicinal chemists and drug development professionals. The protocols outlined in this application note provide a solid foundation for the successful implementation of these reactions. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize 6-chloro-5-fluoropyridine as a key building block in the design and synthesis of novel bioactive molecules.

References

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 111-118. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123. [Link]

  • Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(20), 6549-6563. [Link]

  • European Patent Office. (1986).
  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • mediaTUM. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • KPU Pressbooks. (2022). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ResearchGate. (2019). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Beilstein Journals. (2019). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Application

Application Note: Synthesis of [1,2,4]Triazolo[4,3-c]pyridine Scaffolds from Aminopyridines

This Application Note is designed for medicinal chemists and process development scientists. It details the preparation of the [1,2,4]triazolo[4,3-c]pyridine scaffold starting from 4-aminopyridine .[1] While the [4,3-a]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the preparation of the [1,2,4]triazolo[4,3-c]pyridine scaffold starting from 4-aminopyridine .[1] While the [4,3-a] isomer (from 2-aminopyridine) is more common, the [4,3-c] scaffold represents a distinct vector for structure-activity relationship (SAR) exploration, particularly in kinase and GPCR drug discovery (e.g., c-Met inhibitors, adenosine antagonists).[1]

Executive Summary

The [1,2,4]triazolo[4,3-c]pyridine fused system is a "privileged scaffold" bioisostere of quinoline and isoquinoline, offering unique hydrogen bond acceptor/donor profiles.[1] Unlike its [4,3-a] counterpart, the [4,3-c] isomer requires functionalization at the pyridine C4 position.[1] This guide provides a validated protocol for converting 4-aminopyridine into the [4,3-c] scaffold via a 4-hydrazinopyridine intermediate.[1] Critical attention is given to the Dimroth Rearrangement , a thermodynamic isomerization that can inadvertently convert the desired [4,3-c] product into the [1,5-c] isomer.[1]

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the creation of a 4-hydrazinopyridine intermediate.[1] Direct reaction of 4-aminopyridine with hydrazine is not feasible due to the poor leaving group ability of the amine.[1] Therefore, the protocol proceeds via a 4-chloropyridine intermediate (via Sandmeyer-type diazotization) followed by nucleophilic aromatic substitution (


).[1]

The final cyclization involves the condensation of the hydrazine with a one-carbon donor (orthoester or carboxylic acid).[1]

The Dimroth Rearrangement Challenge

Researchers must be aware that [1,2,4]triazolo[4,3-c]pyridines are kinetically controlled products.[1] Under acidic conditions, high heat, or basic catalysis, they undergo a Dimroth rearrangement to form the thermodynamically more stable [1,2,4]triazolo[1,5-c]pyridine isomer.[1]

Key Insight: To isolate the [4,3-c] scaffold, avoid strong aqueous acids during workup and limit reaction times at temperatures


C.

ReactionScheme AP 4-Aminopyridine (Starting Material) ClP 4-Chloropyridine (Intermediate 1) AP->ClP NaNO2, HCl (Diazotization) HP 4-Hydrazinopyridine (Intermediate 2) ClP->HP NH2NH2·H2O reflux T43 [1,2,4]Triazolo[4,3-c]pyridine (Kinetic Product) HP->T43 R-C(OEt)3 or R-COOH Cyclization T15 [1,2,4]Triazolo[1,5-c]pyridine (Thermodynamic Product) T43->T15 Acid/Heat (Dimroth Rearrangement)

Figure 1: Synthetic pathway from 4-aminopyridine to the target scaffold, highlighting the risk of rearrangement.[1]

Experimental Protocols

Protocol A: Preparation of 4-Hydrazinopyridine (Intermediate)

Rationale: This step converts the poor leaving group (-NH2) of 4-aminopyridine into a hydrazine moiety capable of cyclization.[1]

Safety Warning: 4-Aminopyridine is a potassium channel blocker and highly toxic.[1] Handle in a fume hood. 4-Chloropyridine hydrochloride is a skin irritant.[1]

Materials:

  • 4-Aminopyridine (100 mmol)[1]

  • Sodium Nitrite (

    
    )[1]
    
  • Hydrochloric Acid (conc. and 6M)[1]

  • Hydrazine Hydrate (80% or 98%)[1]

  • Ethanol (absolute)[1]

Step-by-Step:

  • Diazotization/Chlorination:

    • Dissolve 4-aminopyridine (9.4 g, 100 mmol) in concentrated HCl (50 mL) at 0°C.

    • Dropwise add a solution of

      
       (7.6 g, 110 mmol) in water (15 mL), maintaining the temperature below 5°C.
      
    • Stir for 30 mins at 0°C, then warm to room temperature (RT) and reflux for 1 hour. (Evolution of

      
       gas indicates substitution).[1]
      
    • Cool to 0°C, neutralize carefully with NaOH pellets or conc. solution to pH ~8.[1] Extract with

      
       (3 x 50 mL).
      
    • Dry organics over

      
       and concentrate to yield crude 4-chloropyridine .[1] (Note: 4-chloropyridine is unstable as a free base; use immediately or store as HCl salt).[1]
      
  • Hydrazine Substitution:

    • Dissolve the crude 4-chloropyridine (approx 100 mmol) in Ethanol (100 mL).

    • Add Hydrazine Hydrate (25 mL, ~500 mmol, 5 equiv). Expert Tip: Excess hydrazine prevents the formation of bis(pyridyl)hydrazine side products.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is more polar than starting material).[1]

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.[1]

    • Recrystallize the residue from Ethanol/Ether to obtain 4-hydrazinopyridine as an off-white solid.[1]

    • Yield Expectation: 60–75% over two steps.[1]

Protocol B: Cyclization to [1,2,4]Triazolo[4,3-c]pyridine

Rationale: Orthoesters are preferred over carboxylic acids for the cyclization because they operate under milder conditions, reducing the risk of Dimroth rearrangement.[1]

Materials:

  • 4-Hydrazinopyridine (10 mmol)[1]

  • Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate (for methyl substituted)[1]

  • Solvent: Xylene or Ethanol (depending on solubility)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) - Optional, use sparingly[1]

Step-by-Step:

  • Suspend 4-hydrazinopyridine (1.09 g, 10 mmol) in Triethyl Orthoformate (10 mL).

  • Heat the mixture to reflux (100–110°C) for 3–5 hours.

    • Observation: The solid should dissolve as the reaction proceeds, followed by the precipitation of the product in some cases.[1]

  • Critical Control Point: Monitor via LC-MS. Look for the mass [M+H]+ = 120.1 (for R=H).[1] If you observe a shift in retention time without mass change, rearrangement to the [1,5-c] isomer may be occurring.[1]

  • Cool to room temperature.

  • Isolation:

    • If precipitate forms: Filter and wash with cold hexanes.[1]

    • If no precipitate: Concentrate in vacuo and triturate with diethyl ether/ethyl acetate (1:1).[1]

  • Purification: Recrystallize from acetonitrile or ethanol. Avoid column chromatography on silica gel if possible, as the acidity of silica can induce rearrangement during slow elutions.[1]

Protocol C: Oxidative Cyclization (Alternative for Aryl Substituents)

Rationale: When a C3-aryl substituent is required, oxidative cyclization of a hydrazone is superior to using aryl carboxylic acids (which require high heat).[1]

Materials:

  • 4-Hydrazinopyridine[1][2][3]

  • Benzaldehyde (or derivative)[1][2]

  • Iodobenzene Diacetate (PIDA) or Chloramine-T[1]

  • Solvent: DCM or Ethanol[1]

Step-by-Step:

  • Hydrazone Formation: Mix 4-hydrazinopyridine (1 eq) and Benzaldehyde (1 eq) in Ethanol at RT for 2 hours. Filter the resulting hydrazone solid.[1]

  • Cyclization: Dissolve the hydrazone in DCM. Add Iodobenzene Diacetate (1.1 eq) at 0°C. Stir at RT for 1–2 hours.

  • Workup: Wash with saturated

    
    , dry, and concentrate. This method typically yields the [4,3-c] isomer with high regiofidelity.[1]
    

Data Summary & Troubleshooting

ParameterProtocol A (Hydrazine Synthesis)Protocol B (Orthoester Cyclization)Protocol C (Oxidative Cyclization)
Key Reagent Hydrazine Hydrate (Excess)Triethyl OrthoformatePhI(OAc)2 (PIDA)
Temperature 80°C (Reflux)100–110°C0°C

RT
Time 4–6 hours3–5 hours1–3 hours
Typical Yield 65–75%70–85%60–80%
Major Risk Bis-pyridyl byproductDimroth RearrangementOver-oxidation
Expert Tip Use 5 eq.[1] hydrazine to favor mono-substitution.[1]Stop immediately upon consumption of SM.[1]Keep temp low to prevent side reactions.[1]
Characterization Criteria
  • 1H NMR (DMSO-d6): The C3-proton of the triazole ring (in Protocol B) typically appears as a singlet around 9.2–9.5 ppm .[1]

  • Differentiation: The [1,5-c] isomer (rearranged product) often shows a slight upfield shift of the bridgehead proton compared to the [4,3-c] isomer due to electronic shielding differences.[1] X-ray crystallography is the gold standard for confirmation.[1]

References

  • Potts, K. T., & Burton, H. R. (1966).[1] 1,2,4-Triazoles.[1][4][5][6][7][8][9][10][11][12] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry, 31(1), 251–260.[1] Link[1]

    • Foundational text on triazolopyridine synthesis and rearrangement mechanics.
  • Brown, D. J., & Nagamatsu, T. (1978).[1] Isomerization of [1,2,4]Triazolo[4,3-c]pyrimidines to [1,2,4]Triazolo[1,5-c]pyrimidines. Australian Journal of Chemistry, 31(11), 2505-2515.[1] Link

    • Authoritative source on the Dimroth rearrangement in these fused c-systems.
  • Larsen, R. D., et al. (2010).[1][4] Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795.[1] Link[1]

    • Modern oxidative cyclization methods adaptable to the c-isomer.[1]

  • Vertex Pharmaceuticals. (2015).[1] 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors.[1] U.S. Patent 8,993,591.[1] Link

    • Contains specific examples (E-4) of [1,2,4]triazolo[4,3-c]pyridine synthesis.
  • He, Y., et al. (2022).[1][4] Electrochemically Induced Desulfurative Cyclization of 2-Hydrazinopyridines. Organic Letters, 24(28), 5137–5142.[1] Link[1]

    • Describes advanced cyclization techniques relevant to aminopyridine deriv

Sources

Method

Optimizing bromination of 6-Chloro-5-fluoropyridin-2-amine

Executive Summary The compound 3-bromo-6-chloro-5-fluoropyridin-2-amine is a critical intermediate in the synthesis of next-generation SHP2 inhibitors and other kinase-targeted therapeutics. The presence of the C5-fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-bromo-6-chloro-5-fluoropyridin-2-amine is a critical intermediate in the synthesis of next-generation SHP2 inhibitors and other kinase-targeted therapeutics. The presence of the C5-fluorine and C6-chlorine atoms imparts metabolic stability, while the C3-bromide serves as a versatile handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

This Application Note details the optimization of the bromination step. While classical methods utilizing elemental bromine (


) in acetic acid often result in tar formation and difficult workups due to the electron-deficient nature of the pyridine ring (further deactivated by Cl and F), this guide presents a superior protocol using N-Bromosuccinimide (NBS)  in polar aprotic solvents. This method ensures high regioselectivity (>98%), improved yield, and safer operational parameters.

Mechanistic Insight & Regioselectivity

To optimize this reaction, one must understand the electronic battle occurring on the pyridine ring.

  • The Scaffold: Pyridine is naturally electron-deficient ($ \pi $-deficient).

  • Deactivation: The substituents at C5 (Fluorine) and C6 (Chlorine) are electron-withdrawing groups (EWG) via induction, further deactivating the ring toward Electrophilic Aromatic Substitution (EAS).

  • Activation: The C2-amine (

    
    ) is a strong electron-donating group (EDG) via resonance. It directs incoming electrophiles to the ortho and para positions.
    

The Regiochemical Outcome:

  • Position C5 (Para): Blocked by Fluorine.[1][2][3][4]

  • Position C3 (Ortho): Highly activated by the adjacent amine.

  • Position C4 (Meta): Electronic "dead zone" (Meta to the strongest activator).

Therefore, despite the deactivating halogens, the amine dictates the substitution exclusively to C3 .

Diagram 1: Reaction Mechanism & Regiochemistry

BrominationMechanism Substrate 6-Chloro-5-fluoropyridin-2-amine (Substrate) Complex Sigma Complex (Intermediate) Substrate->Complex + NBS (Polar Aprotic Solvent) Note1 C2-NH2 directs Ortho (C3) C5/C6 blocked or deactivated Substrate->Note1 Reagent N-Bromosuccinimide (NBS) Reagent->Complex Product 3-Bromo-6-chloro-5-fluoropyridin-2-amine (Target) Complex->Product - H+ Byproduct Succinimide Complex->Byproduct

Caption: Electrophilic Aromatic Substitution pathway driven by the C2-amine directing group.

Optimization Study: Solvent & Reagent Screening

We evaluated three systems to maximize conversion while minimizing oxidative byproducts.

Table 1: Optimization of Reaction Conditions

EntryBrominating AgentSolventTemp (

)
Time (h)Conversion (%)Isolated Yield (%)Notes
1

(1.1 eq)
AcOHRT485%62%Dark reaction mixture; difficult purification.
2NBS (1.05 eq)DCMRT1240%--Poor solubility of substrate leads to stalled reaction.
3NBS (1.05 eq)DMF

299%88%Excellent solubility; fast kinetics.
4NBS (1.05 eq)MeCN

496%91%Best balance of yield and ease of workup.

Analysis:

  • Entry 1 (

    
    /AcOH):  While functional, the acidity and oxidizing power of elemental bromine led to lower purity.
    
  • Entry 3 (DMF): High solubility accelerates the reaction, but removing DMF requires aqueous washes that can lead to emulsion issues or product loss if the product is somewhat amphoteric.

  • Entry 4 (Acetonitrile - Recommended): Acetonitrile (MeCN) offers a "Goldilocks" zone. It dissolves the substrate sufficiently, promotes the polar transition state, and can be easily removed or diluted with water to precipitate the product.

Recommended Protocol (Standard Operating Procedure)

Target: Synthesis of 3-bromo-6-chloro-5-fluoropyridin-2-amine. Scale: 10.0 g Input.

Materials
  • Substrate: 6-Chloro-5-fluoropyridin-2-amine (10.0 g, 68.2 mmol).

  • Reagent: N-Bromosuccinimide (NBS) (12.75 g, 71.6 mmol, 1.05 eq). Ensure NBS is white/fresh. Yellow NBS indicates free bromine and should be recrystallized.

  • Solvent: Acetonitrile (MeCN), HPLC Grade (100 mL, 10 vol).

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Dissolution: Charge the flask with 6-Chloro-5-fluoropyridin-2-amine (10.0 g) and Acetonitrile (100 mL). Stir at Room Temperature (RT) until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Cooling is critical to control the exotherm upon NBS addition and prevent over-bromination.

  • Addition: Add NBS (12.75 g) portion-wise over 30 minutes. Maintain internal temperature

    
    .
    
    • Why? Portion-wise addition prevents a high local concentration of brominating agent.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT (

    
    ). Stir for 2–4 hours.
    
    • Monitoring: Check by HPLC or TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a slightly less polar product (
      
      
      
      ).
  • Quench: Once complete, cool back to

    
    . Add 10% Sodium Thiosulfate  (50 mL) slowly. Stir for 15 minutes.
    
    • Visual Cue: The mixture should turn from orange/red (if traces of

      
       formed) to pale yellow/white.
      
  • Workup (Precipitation Method):

    • Dilute the reaction mixture with Water (200 mL).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
      ) to remove succinimide and residual solvent.
      
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 13.8 – 14.5 g (90–95%). Appearance: Off-white to pale yellow solid.

Diagram 2: Process Workflow

ProcessFlow Start Start: 10g Substrate in MeCN Cool Cool to 0-5°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS React Warm to RT Stir 2-4h AddNBS->React Check HPLC Check Conversion >98%? React->Check Check->React No (Add 0.1 eq NBS) Quench Quench with 10% Na2S2O3 Check->Quench Yes Precip Dilute with Water Precipitate Product Quench->Precip Filter Filter & Wash (Remove Succinimide) Precip->Filter Dry Vacuum Dry 45°C Filter->Dry

Caption: Optimized workflow for the synthesis of 3-bromo-6-chloro-5-fluoropyridin-2-amine.

Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Low Conversion.

    • Cause: Old NBS (decomposed).[5]

    • Solution: Recrystallize NBS from water before use or increase equivalents to 1.15.

  • Issue: Polychlorination/Bromination.

    • Cause: Temperature too high during addition.

    • Solution: Strictly maintain

      
       during NBS addition.
      
  • Issue: Product is colored (Red/Brown).

    • Cause: Residual elemental bromine.

    • Solution: Ensure the thiosulfate quench is sufficient. A final wash of the filter cake with dilute thiosulfate can help.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Electrophilic Aromatic Substitution on Pyridines).

  • Schlosser, M., & Rausis, T. (2004). The Regioselective Halogenation of 2-Aminopyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. (Establishes C3 regioselectivity for 2-aminopyridines).

  • Novartis AG. (2016). Substituted Pyridines and Pyrazines as SHP2 Inhibitors. WO2016178523. (Patent literature describing the synthesis of similar 3-bromo-2-aminopyridine intermediates).

  • Rajesh, K., et al. (2007).[6] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. (Optimization of NBS bromination conditions).

  • Manac Inc. (2022).[5] Bromination reactions that use NBS: Active aromatic ring bromination. (Industrial handling and solvent effects for NBS).

Sources

Application

Application Notes and Protocols for the Cyclization of 2-Amino-6-chloropyridines

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reagents and methodologies for the cyclization of 2-amino-6-chloropyridines....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reagents and methodologies for the cyclization of 2-amino-6-chloropyridines. 2-Amino-6-chloropyridine is a pivotal building block in synthetic chemistry, prized for its dual nucleophilic centers and the strategic placement of a chloro-substituent that allows for post-cyclization functionalization.[1][2] The resulting fused heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, are core structures in numerous pharmacologically active compounds.[3][4][5][6] This guide moves beyond a simple recitation of procedures to explain the underlying mechanistic principles, the rationale for reagent selection, and provides detailed, field-proven protocols for key transformations.

Introduction: The Strategic Value of 2-Amino-6-chloropyridine

The 2-aminopyridine moiety is a classic "binucleophile," possessing two distinct nitrogen atoms capable of participating in cyclization reactions: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2).[7][8] The reactivity of these centers is finely balanced. The endocyclic N1 is generally more nucleophilic and is often the initial site of alkylation, particularly with electrophiles like α-halocarbonyls. The exocyclic N2, while less nucleophilic, readily participates in condensation and addition reactions.

The 6-chloro substituent plays a crucial dual role. Electronically, it influences the reactivity of the pyridine ring. Synthetically, it serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the diversification of the fused heterocyclic core after its construction.[1] This application note will explore common strategies to leverage this unique reactivity to construct fused five- and six-membered ring systems.

Synthesis of Fused Six-Membered Rings: Pyrido[1,2-a]pyrimidines

The construction of the pyrido[1,2-a]pyrimidine core is a common objective due to its prevalence in bioactive molecules.[3] This is typically achieved by reacting the 2-aminopyridine scaffold with a three-carbon electrophilic partner.

Method A: Condensation with 1,3-Dielectrophiles

This is a robust and widely used method that relies on the reaction of 2-aminopyridines with reagents containing a 1,3-dielectrophilic framework, such as β-ketoesters, malonates, or alkynoate esters.[5][9][10]

Causality and Mechanism: The reaction generally proceeds through a two-stage process. First, the exocyclic amino group engages in a nucleophilic attack (e.g., condensation with a ketone or Michael addition to an α,β-unsaturated system). This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second electrophilic site (e.g., an ester), leading to ring closure. A final dehydration or elimination step yields the aromatic fused system. The choice of catalyst (acidic or basic) can influence the initial step and the rate of cyclization.

dot

Caption: General workflow for pyrido[1,2-a]pyrimidine synthesis.

Table 1: Reagents and Conditions for Pyrido[1,2-a]pyrimidine Synthesis
1,3-Dielectrophile ReagentCatalyst/ConditionsProduct TypeTypical YieldReference
Diethyl MalonateHigh Temperature (e.g., in PPA or refluxing Dowtherm)2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one60-85%[10]
Ethyl AcetoacetatePPA, H2SO4, or thermal4-Methyl-pyrido[1,2-a]pyrimidin-2-one70-90%[3]
α-Acetyl-γ-butyrolactonePOCl3 or NaOEt/EtOHPyrido[1,2-a]pyrimidines with side chainsGood[3]
Alkynoate EstersBase-promoted (e.g., K2CO3)Substituted Pyrido[1,2-a]pyrimidin-2-ones75-95%[5]
Protocol 2.1.1: Synthesis of 7-Chloro-4-methyl-2H-pyrido[1,2-a]pyrimidin-2-one

This protocol describes a typical acid-catalyzed cyclocondensation using ethyl acetoacetate.

Materials:

  • 2-Amino-6-chloropyridine (1.28 g, 10 mmol)

  • Ethyl acetoacetate (1.43 g, 11 mmol)

  • Polyphosphoric acid (PPA) (15 g)

  • Round-bottom flask (50 mL) with magnetic stirrer and heating mantle

  • Ice bath

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • Combine 2-amino-6-chloropyridine and ethyl acetoacetate in the 50 mL round-bottom flask.

  • Carefully add polyphosphoric acid to the mixture with stirring. The mixture will become viscous.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc), observing the consumption of the starting material.

  • After completion, allow the mixture to cool to approximately 70-80 °C.

  • Carefully and slowly pour the warm reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

  • Neutralize the resulting acidic slurry by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude solid from ethanol to yield the pure product as a crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Synthesis of Fused Five-Membered Rings: Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is another privileged structure in medicinal chemistry. Its synthesis from 2-aminopyridines is most commonly achieved through reactions with α-halocarbonyls or their equivalents, a process related to the classic Tschitschibabin reaction.

Method A: Cyclization with α-Halocarbonyl Compounds

Causality and Mechanism: This reaction is a robust two-step, one-pot process. The more nucleophilic endocyclic pyridine nitrogen (N1) first displaces the halide from the α-halocarbonyl in an SN2 reaction, forming a pyridinium salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine. The reaction is often performed with a mild base like sodium bicarbonate or potassium carbonate to neutralize the HBr or HCl generated.[7][8]

dot

Mechanism start 2-Amino-6-chloropyridine + α-Bromoketone step1 SN2 Attack by N1 start->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Intramolecular Condensation intermediate->step2 dehydration Dehydration (-H2O) step2->dehydration product Imidazo[1,2-a]pyridine Product dehydration->product

Caption: Mechanism for imidazo[1,2-a]pyridine synthesis.

Protocol 3.1.1: Synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine

This protocol provides a standard procedure for the synthesis of an imidazo[1,2-a]pyridine derivative using 2-bromoacetophenone.

Materials:

  • 2-Amino-6-chloropyridine (1.28 g, 10 mmol)

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Sodium bicarbonate (1.26 g, 15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Deionized water

Procedure:

  • Dissolve 2-amino-6-chloropyridine and 2-bromoacetophenone in 50 mL of ethanol in the round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC (e.g., 8:2 Hexane:EtOAc).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 150 mL of cold water with stirring. A solid precipitate will form.

  • Continue stirring for 20-30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing with water.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.

  • Confirm the structure and purity of the isolated product by spectroscopic methods (NMR, MS).

Method B: Iodine-Mediated Solvent-Free Synthesis

Reflecting a modern push towards green chemistry, iodine-mediated or -catalyzed reactions offer an alternative, often under solvent-free conditions.[11]

Causality and Mechanism: This method involves the condensation of a 2-aminopyridine with a ketone (often a methyl ketone or 1,3-dicarbonyl compound) in the presence of molecular iodine. The iodine is believed to act as a mild Lewis acid and an oxidant. It promotes the formation of an enamine or enolate intermediate from the ketone, facilitates the condensation with the aminopyridine, and then aids in the final oxidative aromatization to form the fused ring system. The use of high-speed ball milling can enhance reaction rates by increasing surface contact and providing mechanical energy.[11]

Palladium-Catalyzed Cyclization Strategies

For more complex fused systems, transition-metal catalysis, particularly with palladium, offers powerful and versatile solutions. These methods often involve C-H activation or cross-coupling cascades.

Carbonylative Annulation of N-Aryl-2-aminopyridines

This advanced strategy allows for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones from N-aryl-2-aminopyridines.[12] While the starting material is a derivative of 2-amino-6-chloropyridine, this highlights a powerful cyclization methodology.

Causality and Mechanism: The reaction proceeds via a palladium(II)-catalyzed C-H activation of the N-aryl ring, directed by the pyridine nitrogen. This is followed by the insertion of carbon monoxide (from CO gas or a CO surrogate like Mo(CO)6) and subsequent intramolecular cyclization, where the pyridine nitrogen acts as a nucleophile. Reductive elimination releases the product and regenerates the active catalyst.[12][13]

dot

CatalyticCycle pd2_cat Pd(II) Catalyst chelation Chelation Complex pd2_cat->chelation substrate N-Aryl-2-aminopyridine substrate->chelation ch_activation C-H Activation (Cyclopalladation) chelation->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle co_insertion CO Insertion palladacycle->co_insertion acyl_pd Acyl-Pd Complex co_insertion->acyl_pd reductive_elim Reductive Elimination acyl_pd->reductive_elim product Quinazolinone Product reductive_elim->product pd0 Pd(0) reductive_elim->pd0 reoxidation Re-oxidation (Oxidant) pd0->reoxidation reoxidation->pd2_cat

Caption: Palladium-catalyzed carbonylative cyclization workflow.

Troubleshooting and Key Considerations

  • Regioselectivity: In reactions with asymmetric electrophiles, the initial site of attack (N1 vs. N2) determines the final product. For SN2 reactions with α-halocarbonyls, attack at the endocyclic N1 is overwhelmingly favored. For condensations, the exocyclic N2 is the reactive site.

  • Reaction Conditions: Overly harsh acidic or basic conditions can lead to decomposition or unwanted side reactions. Acid-catalyzed reactions should be monitored to prevent charring, especially with PPA at high temperatures.

  • Purification: The basic nature of the nitrogen atoms in the products can sometimes complicate chromatographic purification. Using a small amount of triethylamine or ammonia in the eluent can prevent peak tailing on silica gel. Alternatively, acid-base extraction can be an effective preliminary purification step.

  • Post-Cyclization Functionalization: Remember that the 6-chloro group is a valuable asset. Once the fused ring is constructed, this position is primed for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups, providing rapid access to diverse chemical libraries.

Conclusion

The cyclization of 2-amino-6-chloropyridines is a cornerstone of heterocyclic synthesis, providing access to a rich variety of pharmacologically relevant scaffolds. The choice of reagent is dictated by the desired ring system, with 1,3-dielectrophiles leading to six-membered rings and α-halocarbonyls or their equivalents yielding five-membered rings. Understanding the mechanistic underpinnings of these transformations—from classic condensations to modern transition-metal-catalyzed C-H activations—empowers the synthetic chemist to make informed decisions. The protocols and data presented herein serve as a validated starting point for researchers aiming to exploit the versatile chemistry of this important building block in their drug discovery and development programs.

References

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar. [Link]

  • Inglis, G. G., et al. (1972). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wang, Z., et al. (2014). Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction. Organic Letters. [Link]

  • Various Authors. (n.d.). Synthesis of pyrido[1,2‐ e]purines from 2‐aminopyridines. ResearchGate. [Link]

  • Wentland, M. P., et al. (2011). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Li, X., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Li, J-P., et al. (2021). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Molecules. [Link]

  • Zhang, Z., et al. (2016). Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine. Molecular Diversity. [Link]

  • Various Authors. (n.d.). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related... ResearchGate. [Link]

  • Li, J-P., et al. (2021). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link]

  • Lappin, G. R., et al. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry. [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]

  • Zhu, C., et al. (2014). Palladium-Catalyzed C(sp2)–H Pyridocarbonylation of N-Aryl-2-aminopyridines: Dual Function of the Pyridyl Moiety. Organic Letters. [Link]

  • Al-Saleh, B., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in halogenation of 6-Chloro-5-fluoropyridin-2-amine

Topic: Regioselectivity & Optimization in Electrophilic Aromatic Substitution Target Audience: Medicinal Chemists, Process Chemists Version: 1.0 (Current as of 2026) Executive Summary: The Electronic Landscape The haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity & Optimization in Electrophilic Aromatic Substitution Target Audience: Medicinal Chemists, Process Chemists Version: 1.0 (Current as of 2026)

Executive Summary: The Electronic Landscape

The halogenation of 6-Chloro-5-fluoropyridin-2-amine (1) presents a classic "push-pull" electronic conflict common in heterocyclic drug discovery. While the 2-amino group is a strong activator, the pyridine nitrogen and the two existing halogens (F, Cl) render the ring significantly electron-deficient compared to aniline derivatives.

The Regioselectivity Logic

The primary challenge is not distinguishing between multiple open carbon sites, but rather distinguishing between N-halogenation (kinetic control) and C-halogenation (thermodynamic control).

  • C3 Position (Target): Strongly activated by the ortho-amino group and weakly activated by the para-chlorine. This is the only viable site for Electrophilic Aromatic Substitution (EAS).

  • C4 Position: Strongly deactivated (meta to the amino group). Accessing this position requires metallation (lithiation), not EAS.

  • Exocyclic Nitrogen: Highly nucleophilic. Reaction here leads to N-halo species which must be rearranged.

Interactive Troubleshooting Guide

Module A: Reaction Monitoring & Diagnosis

Use this decision matrix to diagnose failure modes.

Troubleshooting Start Start: Halogenation Reaction (NBS/NIS/NCS) CheckLCMS Check LCMS/NMR Start->CheckLCMS Res_NoRxn Result: Starting Material Only CheckLCMS->Res_NoRxn No Conv. Res_NHalo Result: Product Mass (+X) but NH peak broad/missing CheckLCMS->Res_NHalo +Halogen Mass Res_C3 Result: Product Mass (+X) C3-H Signal Gone CheckLCMS->Res_C3 Desired Product Action_Cat Action: Add Catalyst (NH4OAc or HBr) Res_NoRxn->Action_Cat Ring is deactivated Action_Acid Action: Add 5-10% AcOH or Switch to Polar Solvent (DMF) Res_NHalo->Action_Acid Promote Rearrangement Action_Heat Action: Heat to 50-60°C (Thermodynamic Rearrangement) Res_NHalo->Action_Heat Kinetic Trap

Figure 1: Decision tree for diagnosing halogenation outcomes. Blue nodes indicate analysis steps; dashed nodes indicate corrective actions.

Module B: Issue Resolution (Q&A Format)
Issue 1: "I see conversion by LCMS, but the NMR shows the C3 proton is still there."

Diagnosis: You have formed the N-halo intermediate . The exocyclic amine is more nucleophilic than the electron-poor ring carbon (C3). Under kinetic conditions (0°C, non-polar solvent), the halogen adds to the nitrogen. The Fix:

  • Thermodynamic Push: Do not quench. Warm the reaction to 50–60°C. The N-halo species is often reversible or rearranges to the C3 position via an Orton-like mechanism [1].

  • Acid Catalysis: Add 10 mol% ammonium acetate (NH₄OAc) or acetic acid. Protonation facilitates the migration of the halogen from N to C3.

Issue 2: "The reaction is extremely sluggish using elemental bromine (Br₂)."

Diagnosis: Protonation-Induced Deactivation. Using elemental bromine generates HBr as a byproduct. The pyridine nitrogen (pKa ~2-3 in this system) becomes protonated by the HBr, converting the ring into a pyridinium species. This completely deactivates the ring toward further electrophilic attack. The Fix:

  • Switch Reagent: Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) . These produce succinimide (neutral) rather than strong acid.

  • Buffer System: If you must use Br₂, add a base scavenger like NaHCO₃ or use a buffered solvent system (AcOH/NaOAc).

Issue 3: "I am getting low yields due to 'tar' formation."

Diagnosis: Radical Polymerization or Oxidation. Aminopyridines are prone to oxidation. If the reaction mixture turns dark black/brown rapidly, you might be generating radicals. The Fix:

  • Exclude Light: Wrap the flask in foil. NBS can initiate radical bromination (Wohl-Ziegler) at the methyl group (if present) or cause oxidative degradation if light is present.

  • Oxygen Free: Purge the solvent with nitrogen/argon.

  • Temperature Control: Keep the initial addition at 0°C to control the exotherm, then warm slowly.

Validated Experimental Protocols

Protocol A: C3-Bromination (Standard NBS Method)

Target Product: 3-Bromo-6-chloro-5-fluoropyridin-2-amine

Rationale: Acetonitrile is used to solubilize the polar substrate. Ammonium acetate acts as a mild proton shuttle to prevent N-halogenation stagnation [2].

ParameterSpecificationNote
Substrate 1.0 equiv6-Chloro-5-fluoropyridin-2-amine
Reagent NBS (1.05 equiv)Recrystallize if yellow (removes Br₂)
Catalyst NH₄OAc (10 mol%)Essential for regioselectivity
Solvent MeCN (0.1 M)Anhydrous preferred
Temp 0°C

RT
Kinetic addition, thermodynamic aging

Step-by-Step:

  • Dissolve substrate in MeCN (10 mL per gram) under N₂.

  • Add NH₄OAc (0.1 eq). Stir for 5 mins.

  • Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise over 15 minutes. Note: Rapid addition causes localized high concentration and side reactions.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • QC Check: Take an aliquot. If LCMS shows M+Br but NMR shows C3-H doublet (approx 7.4 ppm), heat to 50°C for 1 hour.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes succinimide and acid), then Brine. Dry over Na₂SO₄.

Protocol B: C3-Iodination (NIS Method)

Target Product: 6-Chloro-5-fluoro-3-iodopyridin-2-amine

Rationale: Iodine is larger and less reactive. DMF is often required for solubility and to stabilize the iodonium intermediate.

Step-by-Step:

  • Dissolve substrate in DMF (0.2 M).

  • Add NIS (1.1 equiv) in one portion at RT.

  • Monitor by LCMS.[1]

  • Optimization: If conversion <50% after 4 hours, add TFA (10 mol%) . The acid activates the NIS.

  • Quench: Pour into water containing 5% Sodium Thiosulfate (removes excess I₂/oxidants). Filter the precipitate (product is often solid).

Mechanistic Visualization

The following diagram illustrates the competition between the kinetic N-halo path and the thermodynamic C-halo path.

Mechanism Substrate Substrate (2-NH2) Intermediate N-Halo Intermediate (Kinetic Trap) Substrate->Intermediate Fast (0°C) Product C3-Halo Product (Thermodynamic) Substrate->Product Slow (Direct EAS) Transition Rearrangement (Orton-like) Intermediate->Transition Heat/Acid Transition->Product

Figure 2: Reaction pathway showing the rearrangement of the N-halo kinetic trap to the stable C3-substituted product.

FAQ: Expert Insights

Q: Can I use selectfluor to introduce fluorine at C3? A: No. Electrophilic fluorination is extremely difficult on this electron-poor ring. Selectfluor typically requires electron-rich substrates. To get a fluorine at C3, you would likely need to start with a different scaffold or use a Balz-Schiemann reaction (diazotization of a C3-amine), which is chemically risky with the C2-amine present.

Q: Why avoid Chlorination with NCS? A: NCS is significantly less reactive than NBS or NIS. Given the deactivating effect of the existing Cl and F atoms on the ring, NCS reactions often require high heat (80°C+), which degrades the aminopyridine. If you need a chlorine at C3, use SO₂Cl₂ (Sulfuryl Chloride) carefully at 0°C, but be warned of over-chlorination.

Q: My product is purple. Is it pure? A: Likely not. Halo-aminopyridines are typically off-white or pale yellow solids. Purple/Pink coloration indicates trace oxidation products (quino-type species). Recrystallize from Ethanol/Water or run a short silica plug (DCM/MeOH 95:5) to remove the colored impurity.[2]

References

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Tetrahedron 61.1 (2005): 163-170.
  • General Protocol for Aminopyridine Halogenation

    • Schlosser, M., et al. "Halogen-dance reactions of halopyridines." Journal of Organic Chemistry 70.7 (2005): 2494-2502.

    • Context: Provides foundational reactivity data for highly substituted halopyridines.
  • Synthesis of 2-amino-3-bromo-5-fluoropyridine (Analogous Procedure)

    • Organic & Biomolecular Chemistry, 2012, 10 , 561-570.

    • Context: Validates the use of NBS/MeCN for C3 selective bromination in 5-fluoro-2-aminopyridine scaffolds.
  • WO2010100475. "Pyridine derivatives as kinase inhibitors.

Sources

Optimization

Preventing side reactions during diazotization of 2-aminopyridines

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Protocol Optimization for 2-Aminopyridine Diazotization The Core Challenge: The "Pyridone Trap" Diazotization of 2-aminopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Protocol Optimization for 2-Aminopyridine Diazotization

The Core Challenge: The "Pyridone Trap"

Diazotization of 2-aminopyridines is fundamentally different from aniline diazotization due to two specific molecular features:

  • The Basic Ring Nitrogen: The pyridine nitrogen (pKa ~6.86) is more basic than the exocyclic amine. In acidic media, the ring nitrogen protonates first, creating an electron-deficient pyridinium species that deactivates the exocyclic amine toward nitrosation.

  • Diazonium Instability: The resulting pyridine-2-diazonium salt is highly unstable due to the repulsion between the lone pair on the ring nitrogen and the diazonium group (or the instability of the resulting cation). In the presence of water, it rapidly hydrolyzes to form 2-pyridone , the most common "impurity" observed.

Mechanism of Failure (Pathway Analysis)

The diagram below illustrates the competition between the desired substitution and the parasitic hydrolysis (Pyridone formation).

G cluster_0 Critical Control Point Start 2-Aminopyridine Inter Pyridine-2-diazonium (Unstable Intermediate) Start->Inter + NaNO2/Acid (Nitrosation) Acid Acidic Medium (H+) Prod 2-Halo/Cyanopyridine (Target) Inter->Prod + Nu- (Sandmeyer) Requires High Conc. Side 2-Pyridone (Major Impurity) Inter->Side + H2O (Hydrolysis) FAST REACTION Tar Azo Coupling/Tar Inter->Tar + Unreacted Amine

Figure 1: The "Pyridone Trap" mechanism showing how water competes with the desired nucleophile.

Troubleshooting Guides (By Reaction System)

Scenario A: Aqueous Systems (The Modified Craig Method)

Use case: Synthesis of 2-Bromopyridines or 2-Chloropyridines using HX/NaNO2.

User Complaint: "I am getting low yields and a significant amount of white/off-white solid precipitate that is not my product." Diagnosis: You are likely forming 2-pyridone via hydrolysis. The water concentration is too high relative to the nucleophile (Br/Cl).

ParameterOptimization ProtocolScientific Rationale
Acid Concentration Must be >40% (w/w). Use 48% HBr or concentrated HCl.High acidity shifts the equilibrium. You need a massive excess of halide anions to outcompete water for the diazonium cation.
Temperature -10°C to -5°C (Salt-Ice Bath).Pyridine-2-diazonium salts decompose above 0°C. Lower temperatures stabilize the intermediate long enough for substitution.
Bromine Source Add Liquid Bromine (Br2) dropwise before nitrite.Br2 forms a perbromide complex intermediate, which stabilizes the system and provides a high local concentration of bromide.

Step-by-Step Protocol (2-Bromopyridine Synthesis):

  • Charge 48% HBr (5-7 equiv) into a flask. Cool to -15°C .

  • Add 2-aminopyridine slowly (keep temp < 0°C).

  • Add liquid Br2 (1.5 - 2.0 equiv) dropwise. Note: A yellow/orange slurry (perbromide) will form.[1]

  • Add aqueous NaNO2 (2.5 equiv) dropwise over 2 hours. CRITICAL: Temp must never exceed 0°C.

  • Stir for 30 mins, then quench with NaOH/NaHSO3.

Scenario B: Anhydrous Systems (The Radical/Solvent Route)

Use case: Synthesis of 2-Iodopyridines, Fluoropyridines, or complex substrates sensitive to hydrolysis.

User Complaint: "The reaction turns into black tar," or "The diazonium salt explodes upon isolation." Diagnosis:

  • Tar: Likely radical polymerization or azo-coupling because the reaction wasn't quenched or the solvent was reactive.

  • Explosion: Pyridine diazonium salts (especially with Cl/Br counterions) are shock-sensitive when dry. NEVER ISOLATE THEM.

The Fix: In-Situ Anhydrous Diazotization (t-Butyl Nitrite) Move to an organic solvent system to eliminate the water source entirely (preventing pyridone formation).

ComponentRecommendationWhy?
Nitrite Source t-Butyl Nitrite (TBN) or Isoamyl Nitrite.Soluble in organic solvents; generates NO+ in situ without water.
Solvent Acetonitrile (MeCN) or DMSO .MeCN is preferred for Sandmeyer types (CuX2). DMSO is good for direct halogenation but harder to work up.
Catalyst Cu(II) Halides (CuBr2/CuCl2).Promotes the radical Sandmeyer mechanism, which is often more efficient for pyridines than the ionic pathway.

Workflow: Anhydrous Decision Tree

D cluster_legend Methodology Start Select Target Halogen F Fluorine (F) Start->F BrCl Bromine/Chlorine (Br/Cl) Start->BrCl I Iodine (I) Start->I SolF HF-Pyridine (Olah's) + NaNO2 (Ionic Mechanism) F->SolF SolBr t-Butyl Nitrite + CuBr2 in Acetonitrile (Radical Mechanism) BrCl->SolBr SolI p-TsOH + NaI + NaNO2 in Acetonitrile (In-situ HI gen) I->SolI

Figure 2: Selection guide for anhydrous diazotization methods based on target halogen.

Special Case: Fluorination (Olah's Reagent)

The classic Balz-Schiemann reaction (isolating the tetrafluoroborate salt) often fails for 2-aminopyridines due to the thermal instability of the salt.

Recommended Protocol: HF-Pyridine (Olah's Reagent) [2]

  • Reagent: 70% HF in Pyridine.

  • Vessel: Polyethylene or Teflon (PTFE) flask. NO GLASS.

  • Procedure:

    • Dissolve 2-aminopyridine in HF-Pyridine complex at 0°C.

    • Add dry NaNO2 (solid) in small portions.

    • Allow to warm to RT (or heat to 40-50°C if conversion is slow).

    • Quench: Pour onto ice/CaCO3 carefully.

  • Why it works: The high fluoride ion concentration and anhydrous nature prevent hydrolysis, while the highly acidic medium keeps the diazonium species in solution until F- substitution occurs.

Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture turn black/tarry? A: This is usually due to "azo coupling." If the diazotization is incomplete or too slow, the formed diazonium salt reacts with the remaining unreacted 2-aminopyridine (which is electron-rich).

  • Fix: Ensure rapid addition of the nitrite source and maintain high acidity (or use excess TBN) to ensure all starting material is converted quickly.

Q: Can I store the 2-pyridyl diazonium salt? A: Absolutely not. Unlike benzenediazonium tetrafluoroborates, pyridine-2-diazonium salts are notoriously unstable and can detonate spontaneously when dry. Always generate and consume them in situ.

Q: I need to scale up (100g+). Which method is safer? A: The Aqueous HBr/Br2 (Craig) method is generally safer for scale-up because it avoids organic azides and potentially explosive solvent/nitrite mixtures. However, you must have excellent heat exchange capacity to keep the exotherm under control (-10°C). If using TBN on scale, strict headspace purging (N2) is required to prevent fire hazards.

References

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination." Journal of Organic Chemistry.

  • Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl chlorides and bromides." Journal of Organic Chemistry.

  • Krasnokutskaya, E. A., et al. (2007).[3] "A convenient and general one-step preparation of aromatic and some heterocyclic iodides." Synthesis.

  • Organic Syntheses. (1955).[4] "2-Bromopyridine."[1][4][5][6] Org.[4][7] Synth. Coll. Vol. 3, p.136.

  • Scientific Update. (2019). "Diazotization of Heterocycles: Safety and Stability." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: LC-MS Fragmentation Patterns of Halogenated Aminopyridines

Executive Summary Halogenated aminopyridines are critical pharmacophores in medicinal chemistry, serving as scaffolds for kinase inhibitors and neurological agents. Their structural diversity—stemming from the position o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated aminopyridines are critical pharmacophores in medicinal chemistry, serving as scaffolds for kinase inhibitors and neurological agents. Their structural diversity—stemming from the position of the amino group (2-, 3-, or 4-) and the nature of the halogen (F, Cl, Br, I)—presents a unique analytical challenge.

This guide provides a technical characterization of the LC-MS/MS fragmentation behavior of these species. Unlike simple exact mass measurement (HRMS), which cannot distinguish positional isomers, Collision-Induced Dissociation (CID) fragmentation offers a deterministic method for structural elucidation. This document compares the fragmentation efficiency, neutral loss pathways, and isotopic signatures of halogenated aminopyridines against alternative identification methods.

Part 1: Mechanistic Foundations & Fragmentation Logic

The fragmentation of halogenated aminopyridines in positive Electrospray Ionization (


) is governed by the competition between the basicity of the pyridine ring nitrogen and the lability of the exocyclic substituents.
The Protonation Site

In


, the precursor ion is 

.[1][2]
  • 2-Aminopyridines: Protonation occurs preferentially on the ring nitrogen (

    
    ). The resulting cation is stabilized by resonance from the exocyclic amino group (
    
    
    
    ), increasing the bond order of the
    
    
    bond and making
    
    
    loss less favorable compared to anilines, but still possible via specific transition states.
  • 3- and 4-Aminopyridines: Protonation also favors the ring nitrogen, but the resonance stabilization is different, affecting the energy required for ring opening.

Primary Fragmentation Pathways

The fragmentation logic follows three competitive branches:

A. Neutral Loss of HCN (27 Da)

This is the hallmark of the pyridine ring.

  • Mechanism: Ring opening requires high collision energy.

  • Observation: Common in all isomers but intensity varies. 2-aminopyridines often undergo a characteristic ring contraction sequence.

B. Neutral Loss of Ammonia (

, 17 Da)
  • Mechanism: In 2-aminopyridines, a 4-membered transition state allows the transfer of a proton from the exocyclic nitrogen to the C3 position, facilitating

    
     elimination.
    
  • Diagnostic Value: The

    
     peak is often more intense in 2-aminopyridines  than in 3- or 4-isomers due to the "ortho-like" proximity of the ring nitrogen.
    
C. Halogen Elimination

The bond dissociation energy (BDE) of the Carbon-Halogen bond dictates this pathway:

  • Fluorine (C-F): Bond is too strong (~485 kJ/mol). Loss of F is rare . The molecule will fragment the ring (loss of HCN) while retaining the fluorine.

  • Chlorine (C-Cl): Intermediate strength (~327 kJ/mol). Loss of

    
     (radical) or 
    
    
    
    is observed but often competes with HCN loss.
  • Bromine (C-Br) & Iodine (C-I): Weak bonds. Loss of the halogen radical (

    
    , 
    
    
    
    )
    is frequently the base peak, dominating over ring fragmentation.

Part 2: Comparative Analysis & Data

Comparison 1: Isomeric Differentiation (2-Amino vs. 3-Amino)

The position of the amine relative to the ring nitrogen fundamentally alters the fragmentation landscape.

Feature2-Amino-Halopyridine 3-Amino-Halopyridine Analytical Implication
Precursor Stability High (Resonance stabilized amidine-like system)Moderate2-amino isomers often require higher Collision Energy (CE) to fragment.

Loss (17 Da)
Prominent. Facilitated by N1-proton interaction.Weak/Absent. Distance prevents 4-membered transition state.Primary differentiator. Presence of

strongly suggests 2-amino substitution.
HCN Loss (27 Da) Secondary pathway (after

loss).
Primary pathway.3-amino isomers fragment primarily via ring degradation.
Comparison 2: Halogen Impact (Cl vs. Br)

The choice of halogen shifts the mass spectrum from "Ring Fragmentation" to "Substituent Ejection."

ParameterChlorinated (R-Cl) Brominated (R-Br)
Isotopic Pattern Distinct 3:1 ratio (

)
Distinct 1:1 ratio (

)
Dominant Fragment

or


(Radical Cation)
Mechanism Even-electron pathway dominant.Radical pathway dominant (Homolytic cleavage).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the decision tree for identifying a generic Halogenated Aminopyridine (


).

FragmentationPathways cluster_legend Pathway Probability Precursor Precursor Ion [M+H]+ LossNH3 Loss of NH3 [M+H - 17]+ Precursor->LossNH3 Primary Path (2-Amino Isomers) LossHCN Loss of HCN [M+H - 27]+ Precursor->LossHCN Primary Path (3/4-Amino Isomers) LossHalogen Loss of Halogen (X) [M+H - X]•+ Precursor->LossHalogen Dominant if X = Br, I (Weak Bond) RingContract Ring Contraction [M+H - 17 - 28]+ LossNH3->RingContract -CO (if oxidized) or -HCN SecHCN Secondary HCN Loss [M+H - X - 27]+ LossHalogen->SecHCN -HCN key Green: High probability for 2-Amino Yellow: High probability for 3-Amino Red: High probability for Bromo/Iodo

Figure 1: Decision tree for structural elucidation of halogenated aminopyridines via ESI-MS/MS. The pathway selection depends heavily on the isomer geometry and halogen bond strength.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following LC-MS/MS method is recommended. This protocol includes a "Check Standard" step to validate instrument performance.

Sample Preparation
  • Solvent: Dissolve samples in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates fragmentation analysis).
    
LC Conditions (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Rationale: Aminopyridines are polar; C18 provides sufficient retention for halogenated variants.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Parameters (The Critical Variable)

Fragmentation is energy-dependent.[3] A "Stepped Collision Energy" approach is required to capture all pathways.

  • Ion Source: ESI Positive Mode.[2]

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Acquire data at 10, 20, and 40 eV .

    • 10 eV: Preserves the molecular ion

      
      .
      
    • 20 eV: Optimizes

      
       loss (diagnostic for 2-amino).
      
    • 40 eV: Forces ring cleavage (HCN loss) and C-Cl bond breakage.

Validation Step (Self-Correction)

Before running unknowns, inject 2-amino-5-chloropyridine standard.

  • Pass Criteria:

    • Precursor

      
       129/131 (3:1 ratio).
      
    • At 20 eV, observe significant fragment at

      
       112 (
      
      
      
      ).
    • If

      
       112 is absent, your CE is too low or the source temperature is too high (causing in-source degradation).
      

Part 5: Comparison with Alternative Techniques

Why use LC-MS/MS Fragmentation over other methods?

MethodCapabilityLimitation for Halo-Aminopyridines
LC-MS/MS (Recommended) Distinguishes isomers via

loss; identifies halogen via isotope & bond lability.
Requires reference standards for absolute confirmation of novel isomers.
HRMS (Exact Mass) Confirms elemental formula (

).
Blind to isomerism. Cannot distinguish 2-amino-3-chloro from 2-amino-5-chloro.
NMR (

)
Definitive structural solution (coupling constants).Low sensitivity; requires mg-scale purity; not suitable for high-throughput screening.
UV/Vis (PDA) Cheap, simple.Spectra of isomers are often nearly identical; lacks specificity.

References

  • Niessen, W. M. A. (2011).[4] Fragmentation of H1-antihistamines: A review of mass spectral behavior. ResearchGate.

  • Lavorato, D. J. (2001). Hydrogen shift isomers of pyridine and other N-heterocycles: A tandem mass spectrometry study. Library and Archives Canada.

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware.

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.

  • ACD/Labs. (2022).[5] Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Chloro vs. 6-Bromo-aminopyridines in Cross-Coupling Reactions

Introduction: The Strategic Choice of Halogen in Pyridine Scaffolds For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Halogen in Pyridine Scaffolds

For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The functionalization of this heterocycle via transition metal-catalyzed cross-coupling reactions is a foundational strategy for building molecular complexity. Among the most versatile building blocks are the 6-halo-aminopyridines, which offer two distinct points for synthetic elaboration.

The choice between a 6-chloro-aminopyridine and its 6-bromo analogue is a critical decision in synthetic design. While often considered interchangeable, their reactivities are governed by fundamental chemical principles that have significant practical implications for reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth comparison of these two classes of substrates, grounding theoretical principles in experimental data to inform the strategic selection of starting materials for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Part 1: The Mechanistic Underpinnings of Reactivity

The differential reactivity between 6-chloro and 6-bromo-aminopyridines is not arbitrary; it is dictated by the intrinsic properties of the carbon-halogen (C-X) bond and its interaction with the palladium catalyst during the reaction cycle.

The Decisive Role of Carbon-Halogen Bond Strength

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond dissociation energy (BDE). The C-Br bond (approx. 276-285 kJ/mol) is inherently weaker and more polarizable than the C-Cl bond (approx. 339-347 kJ/mol).[3][4]

This fundamental difference has a profound impact on the oxidative addition step, which is the initial interaction between the palladium(0) catalyst and the halopyridine. This step, often the rate-determining stage of the catalytic cycle, involves the insertion of the palladium atom into the C-X bond.[2][5] The lower BDE of the C-Br bond translates to a lower activation energy barrier for this process, making 6-bromo-aminopyridines intrinsically more reactive substrates than their 6-chloro counterparts.[1][6]

Furthermore, the pyridine nitrogen atom is electron-withdrawing, which activates the ortho (2- and 6-) and para (4-) positions toward oxidative addition, making the C-X bond at these positions particularly susceptible to the palladium catalyst.[7][8][9]

Catalytic_Cycle cluster_cycle General Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiix R-Pd(II)(X)L₂ pd0->pdiix Oxidative Addition (Rate-Determining Step) + R-X (Halopyridine) pdiir R-Pd(II)(R')L₂ pdiix->pdiir Transmetalation + R'-M pdiir->pd0 Reductive Elimination product R-R' (Product) pdiir->product caption General catalytic cycle for Pd-catalyzed cross-coupling reactions.

General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

The theoretical difference in reactivity manifests clearly in the practical requirements for achieving successful cross-coupling reactions. While high yields can be obtained with chloropyridines, this often demands more forcing conditions and highly specialized catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing 6-chloro and 6-bromo-aminopyridines, the choice of catalyst and ligand is paramount.

  • 6-Bromo-aminopyridines: These substrates are generally reactive enough to couple efficiently using traditional palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands under relatively mild conditions.[1]

  • 6-Chloro-aminopyridines: Activating the stronger C-Cl bond typically requires more advanced, electron-rich, and sterically hindered ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the challenging oxidative addition step and achieve high yields.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6-Bromo -pyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9012~90%
6-Chloro -pyridin-3-amine4-Methoxyphenylboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄Toluene11018~85%

Note: The conditions and yields presented are illustrative and based on typical findings in the literature for analogous systems.[1][10]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[11] The reactivity trend of I > Br > Cl is well-established for this transformation.[6]

  • 6-Bromo-aminopyridines: These substrates couple readily with a wide range of primary and secondary amines using various palladium sources and ligands like BINAP or Xantphos.[12][13]

  • 6-Chloro-aminopyridines: Successful amination of these less reactive partners often necessitates the use of more specialized, bulky ligands such as RuPhos or BrettPhos, which are designed to promote both the oxidative addition and the subsequent reductive elimination steps.[14] Stronger bases like LHMDS or NaOtBu are also commonly required.[14][15]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6-Bromo -pyridin-3-amineMorpholinePd(OAc)₂ (2%) / Xantphos (4%)Cs₂CO₃Dioxane10016~92%
6-Chloro -pyridin-3-amineMorpholinePd₂(dba)₃ (2%) / RuPhos (4%)NaOtBuToluene11024~88%

Note: The conditions and yields presented are illustrative and based on typical findings in the literature for analogous systems.[6][14]

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to alkynyl-substituted pyridines. The reactivity trend for the halide component (I > Br > Cl) is particularly pronounced in this reaction.[16]

  • 6-Bromo-aminopyridines: These substrates undergo Sonogashira coupling efficiently with terminal alkynes using a standard Pd/Cu co-catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) under mild basic conditions.[17][18][19]

  • 6-Chloro-aminopyridines: The coupling of chloropyridines is significantly more challenging and often requires higher temperatures, longer reaction times, and more robust catalyst systems, sometimes employing specialized ligands to achieve viable yields.[20] Copper-free conditions with highly active palladium catalysts may also be employed to circumvent side reactions like alkyne homocoupling.[16]

Part 3: Experimental Protocols and Workflow

The following protocols provide a practical, side-by-side comparison for conducting a Suzuki-Miyaura coupling reaction, highlighting the necessary adjustments when moving from a bromo to a chloro substrate.

Protocol 1: Suzuki Coupling of 6-Bromopyridin-3-amine (Standard Conditions)
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the flask.

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Chloropyridin-3-amine (Optimized Conditions)
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridin-3-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial under argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd) and SPhos (0.04 mmol, 4 mol%). Add 2 mL of anhydrous toluene and stir for 10 minutes.

  • Inert Atmosphere: Seal the main reaction flask, then evacuate and backfill with argon or nitrogen gas three times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene (8 mL) to the main flask, followed by the pre-mixed catalyst solution via syringe.

  • Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL), and filter through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate. Wash the combined filtrate with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Decision_Workflow start Start: Select Halopyridine for Cross-Coupling cost_check Is Cost / Availability the Primary Driver? start->cost_check reactivity_check Are Mild Conditions / Rapid Synthesis Critical? cost_check->reactivity_check No use_chloro Select 6-Chloro-aminopyridine cost_check->use_chloro Yes reactivity_check->use_chloro No use_bromo Select 6-Bromo-aminopyridine reactivity_check->use_bromo Yes plan_chloro Plan for: - More active catalyst (e.g., Buchwald ligand) - Higher temperature / longer time - Rigorous optimization use_chloro->plan_chloro plan_bromo Plan for: - Standard catalyst (e.g., Pd(PPh₃)₄) - Milder conditions - More reliable outcome use_bromo->plan_bromo caption Decision workflow for selecting a 6-halo-aminopyridine substrate.

Sources

Validation

Comparative Guide to Fluorinated Pyridine Synthesis: From Industrial Halex to Catalytic C-H Activation

Topic: Literature Comparison of Fluorinated Pyridine Synthesis Routes Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists Executive Summary Fluorinated pyridines are ubiquitous phar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Comparison of Fluorinated Pyridine Synthesis Routes Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Fluorinated pyridines are ubiquitous pharmacophores, serving as bioisosteres for phenyl rings to improve metabolic stability (blocking P450 oxidation) and modulate lipophilicity (


). However, the electron-deficient nature of the pyridine ring renders it resistant to classical electrophilic aromatic substitution (

), creating a "synthesis gap" for specific substitution patterns.

This guide objectively compares the three dominant synthetic paradigms: Nucleophilic Aromatic Substitution (


/Halex) , Direct C-H Fluorination , and De Novo Cyclization . We analyze the mechanistic causality, scalability, and limitations of each to aid in route selection for drug discovery campaigns.
Critical Analysis of Synthesis Routes
Route A: Nucleophilic Aromatic Substitution (

) & Halex

The Industrial Workhorse

Mechanism: This route relies on the "Halex" (Halogen Exchange) process.[1] The reaction proceeds via a Meisenheimer complex intermediate.[2] High electronegativity of the nitrogen atom, often enhanced by electron-withdrawing groups (EWGs) like


 or 

at ortho/para positions, lowers the LUMO energy, facilitating nucleophilic attack by fluoride (

).
  • Reagents: Anhydrous KF, CsF, or TBAF.

  • Solvents: Polar aprotic (DMSO, Sulfolane, NMP) to solvate the cation and leave

    
     "naked" and reactive.
    
  • Pros: Cost-effective, scalable to multi-kilogram batches, predictable regioselectivity (ortho/para to EWG).

  • Cons: Requires pre-functionalized halogenated precursors; often demands harsh temperatures (>100°C); poor functional group tolerance (e.g., esters/nitriles can hydrolyze or polymerize).

Route B: Radical C-H Fluorination (AgF₂ Mediated)

The Late-Stage Functionalization Tool

Mechanism: Pioneered by the Hartwig group, this method utilizes Silver(II) Fluoride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Unlike electrophilic sources (

),

acts as a source of fluorine radicals (

). The mechanism involves the coordination of pyridine to

, followed by a single-electron transfer (SET) and fluorine atom transfer. This selectively fluorinates the C2/C6 positions (adjacent to Nitrogen) due to the high bond dissociation energy (BDE) of the resulting C-F bond and the stability of the radical intermediate.
  • Reagents:

    
     (commercially available), MeCN.[3]
    
  • Pros: Ambient temperature; direct functionalization of unactivated pyridines; exclusive C2-selectivity; high functional group tolerance.

  • Cons: Stoichiometric silver waste (expensive on large scale); limited to ortho-fluorination.

Route C: Transition-Metal Catalyzed Cross-Coupling

The Precision Instrument

Mechanism: Utilizes Pd or Cu catalysts to couple aryl halides/triflates with fluoride sources.[4] Modern variants (e.g., Ritter's Pd(III) cycle) bypass the difficult reductive elimination of


 species by accessing high-valent 

intermediates using oxidants like Selectfluor.
  • Reagents: Pd(OAc)2, Selectfluor, AgF/KF.

  • Pros: Access to difficult meta-positions (C3/C5); mild conditions.

  • Cons: High catalyst cost; trace metal removal required for pharma compliance; often requires specific directing groups.

Comparative Data Analysis
FeatureRoute A: Halex (

)
Route B: Ag(II) C-H Fluorination Route C: Pd-Catalyzed
Primary Selectivity Ortho/Para to EWGOrtho (C2/C6) to NitrogenLigand/Directing Group Dependent
Substrate Scope Electron-deficient ChloropyridinesElectron-neutral/rich PyridinesAryl Triflates/Boronic Acids
Temperature High (100–180°C)Ambient (20–30°C)Moderate (60–100°C)
Scalability High (kg to ton)Moderate (g to kg)Low (mg to g)
Atom Economy High (Cl

F)
Low (Ag waste)Low (Ligand/Oxidant waste)
Key Limitation Requires activated substrateStoichiometric metal useCost & Catalyst removal
Mechanistic Visualization
Figure 1: Mechanistic Divergence of Fluorination Pathways

Caption: Comparison of the anionic Meisenheimer pathway (Halex) vs. the Radical Silver pathway. Note the distinct intermediates determining regioselectivity.

FluorinationPathways Start Pyridine Substrate Halex_Cond Route A: Halex (KF, 150°C) Start->Halex_Cond Activated (Cl/NO2) Ag_Cond Route B: AgF2 (MeCN, 25°C) Start->Ag_Cond Unactivated Meisenheimer Meisenheimer Complex (Anionic) Halex_Cond->Meisenheimer Nucleophilic Attack Product_A 2/4-Fluoropyridine Meisenheimer->Product_A -Cl (Leaving Group) Ag_Complex Py-Ag(II)-F Complex Ag_Cond->Ag_Complex Coordination Radical_Int Radical Intermediate Ag_Complex->Radical_Int F-Atom Transfer Product_B 2-Fluoropyridine Radical_Int->Product_B Rearomatization

Validated Experimental Protocols
Protocol 1: High-Yield Halex Fluorination (Self-Validating System)

Best for: Converting commercially available chloropyridines to fluoropyridines on gram-scale.

Causality: The use of 18-crown-6 acts as a phase transfer catalyst, solubilizing the Potassium ion (


) in acetonitrile, thereby creating a "naked," highly reactive fluoride anion. Spray-dried KF is essential to minimize water, which quenches the reaction by forming HF.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Spray-dried Potassium Fluoride (KF) (2.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN) or Sulfolane (for higher temp)

Step-by-Step:

  • Drying: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under Argon flow.

  • Solvation: Add spray-dried KF (1.16 g, 20 mmol) and 18-crown-6 (264 mg, 1 mmol) to the flask. Add anhydrous MeCN (20 mL).

  • Activation: Stir at room temperature for 15 minutes to allow partial complexation of K+ by the crown ether.

  • Addition: Add 2-chloro-3-nitropyridine (1.58 g, 10 mmol) in one portion.

  • Reaction: Heat to reflux (82°C) for 12 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.6). If conversion <50% after 6h, add 0.5 equiv more KF.

  • Workup: Cool to RT. Filter off inorganic salts (KCl/KF). Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields 2-fluoro-3-nitropyridine as a pale yellow solid.

Protocol 2: Selective C-H Fluorination using AgF₂

Best for: Late-stage fluorination of complex pyridine scaffolds.

Causality: Acetonitrile is not just a solvent but a ligand that stabilizes the transient Ag(II) species. The reaction must be kept strictly anhydrous because water reacts with AgF₂ to form HF and silver oxides, killing the radical pathway.

Materials:

  • Substituted Pyridine substrate (1.0 mmol)

  • Silver(II) Fluoride (

    
    ) (2.0 - 3.0 mmol)
    
  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a vial with

    
     (437 mg, 3.0 mmol).
    
    • Note:

      
       is a black/brown hygroscopic powder. If it appears gray/white, it has decomposed.
      
  • Solvent Addition: Add anhydrous MeCN (5 mL) to the

    
    . The suspension should turn dark brown/black immediately.
    
  • Substrate Addition: Dissolve the pyridine substrate (1.0 mmol) in MeCN (5 mL) and add it dropwise to the stirring

    
     suspension at room temperature (25°C).
    
  • Reaction: Stir vigorously for 1 hour.

    • Visual Check: The reaction mixture often lightens in color as Ag(II) is reduced to Ag(I).

  • Quench: Pour the mixture into saturated aqueous

    
     (20 mL) to neutralize HF byproducts.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography.
    
Decision Matrix for Route Selection
Figure 2: Strategic Selection Workflow

Caption: A logic gate for chemists to select the optimal fluorination route based on starting material availability and desired regiochemistry.

RouteSelection Start Target Molecule Analysis Q1 Is the Pyridine Ring Electron Deficient? Start->Q1 Yes1 Yes (e.g., -NO2, -CN) Q1->Yes1 No1 No (Electron Neutral/Rich) Q1->No1 Q2 Is a Leaving Group (Cl/Br) Present at Target Site? Yes1->Q2 Halex USE ROUTE A: Halex / SnAr Q2->Halex Yes AgF2 USE ROUTE B: AgF2 C-H Activation Q2->AgF2 No (Direct C-H) Q3 Target Position? No1->Q3 Ortho Ortho (C2/C6) Q3->Ortho Meta Meta (C3/C5) Q3->Meta Ortho->AgF2 PdCat USE ROUTE C: Pd-Catalyzed / De Novo Meta->PdCat

References
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[5] Science, 342(6161), 956–960. [Link]

  • Senaweera, S. M., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Heteroarenes. Journal of the American Chemical Society, 138(8), 2520–2523. [Link]

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with fluoride: A mechanistic study. Journal of Fluorine Chemistry, 94(1), 51-54. [Link]

  • Ye, Y., & Sanford, M. S. (2013). Mild Silver-Mediated Fluorination of Aryl Stannanes and Aryl Boronic Acids. Journal of the American Chemical Society, 135(12), 4648–4651. [Link]

  • Campbell, M. G., & Ritter, T. (2015). Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews, 115(2), 612–633. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-5-fluoropyridin-2-amine proper disposal procedures

Executive Summary: Immediate Action Card Do not skim. This compound is a halogenated heteroaromatic amine .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not skim. This compound is a halogenated heteroaromatic amine . Improper disposal releases toxic Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gas upon thermal decomposition or reaction with strong acids.

Parameter Critical Operational Standard
CAS Registry 864069-08-3 (Verify against label; isomers exist)
Primary Hazard Acute Toxicity / Irritant / Corrosive Potential (Releases HF/HCl on combustion)
Waste Stream Halogenated Organic Waste (Strict Segregation Required)
Incompatibility Strong Oxidizers, Acids, Metal Containers (Risk of corrosion/hydrolysis)
Container HDPE (High-Density Polyethylene) or Glass only.[1] NO Metal.

Part 1: Chemical Profile & Hazard Assessment

To dispose of 6-Chloro-5-fluoropyridin-2-amine safely, you must understand its reactivity profile.[1][2] It is not merely "organic waste"; it is a precursor to acid gases.

1. The Halogenation Factor (Expertise & Experience) Unlike simple aminopyridines, the presence of both Chlorine (Cl) and Fluorine (F) on the pyridine ring fundamentally alters disposal requirements.

  • Thermal Decomposition: Standard incineration without scrubbers is illegal and dangerous. Combustion yields Hydrogen Fluoride (HF) , which etches glass and destroys incinerator linings, and Hydrogen Chloride (HCl) .[1]

  • Hydrolysis Risk: In the presence of moisture and time, halogenated pyridines can slowly hydrolyze, releasing trace acid into the waste container.[1] This is why metal safety cans are strictly prohibited —they will corrode and leak.

2. GHS Classification & Signal

  • Signal Word: WARNING (or DANGER depending on concentration/purity)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Part 2: Pre-Disposal Segregation Strategy

Trustworthiness in safety comes from segregation at the source . Mixing this compound with the wrong stream is the most common compliance failure in drug discovery labs.

The "Halogenated Rule"

You must segregate this waste into the Halogenated Solvent/Organic stream.

  • Why? Disposal facilities use different fuel blending protocols for halogenated vs. non-halogenated waste.[3] Halogenated waste requires high-temperature incineration (>1100°C) with caustic scrubbing to neutralize HF/HCl.

  • Cost Implication: Contaminating a non-halogenated drum with even small amounts of this compound upgrades the entire drum to "Halogenated" pricing (often 2-3x higher).

Compatibility Matrix
Waste Stream Compatibility Status Reasoning
Halogenated Organics COMPATIBLE Correct stream (e.g., DCM, Chloroform mixtures).[1]
Non-Halogenated Organics INCOMPATIBLE Regulatory violation; increases disposal cost; potential undetected side reactions.
Aqueous Acid/Base INCOMPATIBLE Risk of exothermic neutralization or hydrolysis releasing HF.
Oxidizers DANGEROUS Risk of fire/explosion.[4][5] Pyridines can react violently with strong oxidizers.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance/Expired Reagent)

Applies to: Expired bottles, spilled solids, or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth HDPE jar . Do not use metal.

  • Transfer: Transfer the solid carefully to avoid dust generation. If the original container is compatible (glass/plastic) and <500g, you may discard the entire container into the waste stream.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "6-Chloro-5-fluoropyridin-2-amine, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][6]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applies to: HPLC waste, reaction filtrates, or dissolved compound.[1]

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

  • pH Check: If the waste solution is highly acidic or basic (e.g., from a workup), neutralize it to pH 5–9 before adding it to the organic waste carboy to prevent drum pressurization.[1]

  • Solvent Compatibility: Ensure the solvent matrix (e.g., Methanol, DCM, Ethyl Acetate) is compatible with the carboy material (usually HDPE).[1]

  • Log It: Record the volume and approximate concentration on the waste log.

Scenario C: Contaminated Debris (Trace)

Applies to: Gloves, weigh boats, paper towels.[1]

  • Bagging: Place items in a clear, 4-mil polyethylene bag.

  • Double Bag: If there is loose powder, double bag to prevent dispersion.

  • Tag: Label as "Debris contaminated with Halogenated Aminopyridines".

  • Bin: Dispose of in the Solid Hazardous Waste drum (often a black or blue drum in the lab), never the regular trash.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 6-Chloro-5-fluoropyridin-2-amine to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 6-Chloro-5-fluoropyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid Solution (Reaction Mixture) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris ContainerCheck Original Container < 500g? Solid->ContainerCheck Overpack Overpack Entire Container in HDPE Drum ContainerCheck->Overpack Yes Transfer Transfer to Wide-Mouth HDPE Waste Jar ContainerCheck->Transfer No pHCheck Is pH Neutral (pH 5-9)? Liquid->pHCheck Neutralize Neutralize Carefully pHCheck->Neutralize No SolventCheck Contains Halogens? pHCheck->SolventCheck Yes Neutralize->SolventCheck HaloStream DISPOSE: Halogenated Solvent Carboy SolventCheck->HaloStream Always Treat as Halogenated Bagging Double Bag (4-mil Poly) Label 'Toxic Debris' Debris->Bagging

Caption: Operational decision tree for segregating 6-Chloro-5-fluoropyridin-2-amine waste streams. Note the critical pH neutralization step for liquid waste to prevent container pressurization.

Part 5: Regulatory Compliance & Documentation

To maintain "Trustworthiness" and audit-readiness, use the following codes.

1. US EPA RCRA Codes While this specific CAS is not P-listed or U-listed by name, it is a characteristic waste when discarded:

  • D002 (Corrosive): If the waste pH is < 2 or > 12.5.[2][7]

  • F-Codes (F001/F002): Only applies if mixed with spent halogenated solvents (e.g., Methylene Chloride).[1]

  • General Classification: Most EHS departments classify this as "Non-Regulated Hazardous Waste" or "Toxic Organic Waste" requiring incineration.

2. Labeling Requirements Every container MUST have a label including:

  • Full Chemical Name: No abbreviations (e.g., do not write "Cl-F-Py-Amine").

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[6]

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (UIUC) DRS. (2023). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Chloro-5-fluoropyridin-2-amine

For our valued partners in research and development, this guide provides essential safety and handling protocols for 6-Chloro-5-fluoropyridin-2-amine (CAS No. 1256808-75-9).

Author: BenchChem Technical Support Team. Date: February 2026

For our valued partners in research and development, this guide provides essential safety and handling protocols for 6-Chloro-5-fluoropyridin-2-amine (CAS No. 1256808-75-9). The following procedures are synthesized from established best practices and safety data for structurally analogous halogenated pyridines. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, these recommendations are designed to provide a robust framework for risk mitigation.

Immediate Safety Briefing: Hazard Profile

Before handling 6-Chloro-5-fluoropyridin-2-amine, it is critical to understand its anticipated hazard profile, based on data from close structural isomers.[1] The primary risks are associated with acute toxicity and irritation.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

This table is a composite based on available data for analogous compounds. A thorough, user-conducted risk assessment is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The principle of causality here is simple: create an impermeable barrier between you and the chemical.

Respiratory Protection

Given that this compound is likely a solid that can form dust and may be volatile, respiratory protection is crucial.

  • Primary Recommendation: A NIOSH-approved air-purifying respirator (APR) equipped with combination cartridges for organic vapors and particulates (P100).[2]

  • Causality: The organic vapor cartridge adsorbs the gaseous form of the chemical, while the P100 filter traps fine dust particles, providing comprehensive protection during weighing and transfer operations.

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.

  • Causality: The compound is expected to be a severe eye irritant. Goggles provide a seal around the eyes to prevent contact with dust or vapors, while a face shield offers a broader barrier against splashes.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

  • Gloves: Nitrile gloves are the recommended minimum. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always double-glove when handling this compound.[1]

  • Glove Selection Rationale: Halogenated aromatic compounds can be aggressive towards certain glove materials. While nitrile provides good initial protection, it's crucial to change gloves immediately upon contamination. Never reuse disposable gloves.

  • Protective Clothing: Wear long pants and closed-toe shoes.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and ensuring reproducible, safe science.

Pre-Handling Checklist
  • Verify the functionality of the chemical fume hood.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary glassware and reagents.

  • Designate a specific area within the fume hood for handling the compound.

  • Ensure appropriate waste containers are clearly labeled and within reach.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the lab, don your lab coat, safety glasses, and any other required PPE. Don your respirator and gloves immediately before handling the chemical.

  • Weighing and Transfer:

    • Conduct all manipulations within a certified chemical fume hood.

    • To minimize dust, do not pour the solid. Use a spatula or powder funnel for transfers.

    • If possible, weigh the compound in a tared, sealed container to minimize the time the primary container is open.

  • In-Reaction Use:

    • Add the compound to the reaction vessel slowly.

    • Ensure the reaction setup is secure and all joints are properly sealed.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Carefully doff PPE, removing gloves last and washing hands thoroughly.

Workflow Diagram

Safe Handling Workflow Workflow for Handling 6-Chloro-5-fluoropyridin-2-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Pre-Handling Checklist Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Enter Fume Hood Transfer Transfer to Reaction Weigh->Transfer Decon Decontaminate Surfaces Transfer->Decon After Reaction Waste Dispose of Waste Decon->Waste Doff_PPE Doff PPE & Wash Hands Waste->Doff_PPE

Caption: Step-by-step workflow for safe handling.

Emergency and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3]

Spill Management
  • Minor Spill: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing 6-Chloro-5-fluoropyridin-2-amine must be treated as hazardous.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed container for hazardous waste.

  • Unused Compound: Dispose of unused material as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.[3]

References

  • Pharmaffiliates. (n.d.). 6-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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